molecular formula C6H12O2 B095128 (R)-3-Methyl-pentanoic acid CAS No. 16958-25-1

(R)-3-Methyl-pentanoic acid

Cat. No.: B095128
CAS No.: 16958-25-1
M. Wt: 116.16 g/mol
InChI Key: IGIDLTISMCAULB-RXMQYKEDSA-N
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Description

(R)-3-Methyl-pentanoic acid is a chiral short-chain fatty acid emerging as a valuable compound in agricultural and microbiological research. Recent studies highlight its significant potential as a natural antimicrobial agent for controlling postharvest diseases. This molecule exhibits synergistic inhibitory effects against spoilage bacteria like Bacillus cabrialesii and Bacillus amyloliquefaciens when combined with other volatile organic compounds (VOCs), such as 2-methyl butyric acid. These combinations function by disrupting bacterial membrane integrity, inducing oxidative stress, and causing metabolic dysfunction, thereby reducing the required effective concentrations for pathogen control . Furthermore, research demonstrates that 3-Methyl pentanoic acid can effectively suppress the growth of the notorious fungal pathogen Botrytis cinerea , which causes grey mold in fruits and vegetables. The antifungal mechanism is linked to the impairment of cell viability and the disruption of the Cell-Wall Integrity (CWI) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for the pathogen's development and virulence . These properties make this compound a compelling candidate for research into next-generation biofumigants and sustainable postharvest preservation strategies, offering a potential alternative to conventional synthetic fungicides .

Properties

IUPAC Name

(3R)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDLTISMCAULB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-3-Methyl-pentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16958-25-1

This technical guide provides a comprehensive overview of (R)-3-Methyl-pentanoic acid, also known as (3R)-3-methylpentanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development. This document covers the compound's chemical and physical properties, spectroscopic data, synthesis protocols, biological relevance, and safety information.

Chemical and Physical Properties

This compound is a chiral, branched-chain fatty acid. Its properties, along with those of the racemic mixture (3-methylpentanoic acid, CAS Number: 105-43-1), are summarized below.

PropertyValueSource
Molecular Formula C6H12O2[1][2]
Molecular Weight 116.16 g/mol [1]
CAS Number 16958-25-1[1]
IUPAC Name (3R)-3-methylpentanoic acid[3]
Synonyms (R)-3-Methylvaleric acid, (3R)-3-Methylvaleric acid[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 196-198 °C (for racemate)[4]
Melting Point -41 °C (for racemate)[5]
Density 0.93 g/mL (for racemate)[4]
pKa 4.80 ± 0.10 (Predicted)[1]
Water Solubility Limited[2]
Solubility in Organic Solvents Soluble[2]

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound. The following data is available for the racemic 3-methylpentanoic acid from the NIST Chemistry WebBook.[6][7]

Data TypeSource Information
Infrared (IR) Spectrum Available from the Coblentz Society's collection, measured in a solution.[6]
Mass Spectrum (Electron Ionization) Available from the NIST Mass Spectrometry Data Center.[7]

Experimental Protocols

Synthesis of 3-Methylpentanoic Acid (Racemic)

A common method for the synthesis of 3-methylpentanoic acid involves the saponification of ethyl sec-butylmalonate followed by acidification and decarboxylation.[8] The following is a summary of the procedure described in Organic Syntheses.

Materials:

  • Potassium hydroxide

  • Water

  • Ethyl sec-butylmalonate

  • Concentrated sulfuric acid

  • Benzene

Procedure:

  • A solution of potassium hydroxide in water is prepared in a round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel.

  • Ethyl sec-butylmalonate is added slowly to the hot potassium hydroxide solution, causing the mixture to reflux.

  • The solution is boiled for two hours after the addition is complete.

  • Water is added, and the alcohol formed during saponification is removed by distillation.

  • After cooling, a solution of concentrated sulfuric acid in water is slowly added with stirring.

  • The mixture is then subjected to steam distillation.

  • The distillate, containing 3-methylpentanoic acid and water, is collected. The acid is then separated from the aqueous layer.

  • The crude acid is purified by distillation. The fraction boiling at 193–196 °C is collected.[8]

Biological Activity and Applications

3-Methylpentanoic acid is a naturally occurring compound found in various plants and is also a product of animal and fungal metabolism.[9] It is classified as a methyl-branched fatty acid and is involved in fatty acid metabolism.[10]

Flavoring Agent: 3-Methylpentanoic acid is used as a flavoring agent in the food industry.[9]

Antimicrobial Properties: Recent studies have investigated the antimicrobial properties of 3-methylpentanoic acid, particularly in combination with other volatile organic compounds, for the preservation of agricultural products like the Lanzhou lily. These combinations have shown synergistic effects in inhibiting the growth of bacteria such as Bacillus species.[11]

Role in Metabolism: As a branched-chain fatty acid, 3-methylpentanoic acid is involved in lipid metabolism.[10] Its metabolic pathways can be linked to the catabolism of amino acids like isoleucine.

Signaling Pathways and Drug Development

While direct involvement in specific signaling pathways is not extensively documented, its role as a fatty acid suggests potential interactions with pathways regulated by lipid metabolites. Furthermore, analogues of related compounds, such as 4-hydroxy-4-methylpentanoic acid (an analogue of GHB), have been synthesized for research to better understand their mode of action, indicating the potential for derivatives of methylpentanoic acids in drug development.[12]

Safety Information

3-Methylpentanoic acid is classified as a corrosive substance.[9] It can cause severe skin burns and eye damage.[9]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[9]

Precautionary Statements:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • If on skin or in eyes, rinse immediately with plenty of water.

  • Seek immediate medical attention if exposure occurs.

Diagrams

Synthesis_Workflow Ethyl sec-butylmalonate Ethyl sec-butylmalonate Saponification Saponification Ethyl sec-butylmalonate->Saponification KOH, H2O KOH, H2O KOH, H2O->Saponification Intermediate Salt Intermediate Salt Saponification->Intermediate Salt Acidification & Decarboxylation Acidification & Decarboxylation Intermediate Salt->Acidification & Decarboxylation H2SO4, H2O H2SO4, H2O H2SO4, H2O->Acidification & Decarboxylation 3-Methylpentanoic Acid 3-Methylpentanoic Acid Acidification & Decarboxylation->3-Methylpentanoic Acid

Caption: Synthesis workflow for 3-methylpentanoic acid.

Metabolic_Context cluster_amino_acid_catabolism Amino Acid Catabolism cluster_fatty_acid_metabolism Fatty Acid Metabolism Isoleucine Isoleucine Keto-Acid Intermediate Keto-Acid Intermediate Isoleucine->Keto-Acid Intermediate 3-Methylpentanoic Acid 3-Methylpentanoic Acid Keto-Acid Intermediate->3-Methylpentanoic Acid Multiple Steps Further Metabolism Further Metabolism 3-Methylpentanoic Acid->Further Metabolism

Caption: Metabolic context of 3-methylpentanoic acid.

References

(R)-3-Methyl-pentanoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (R)-3-Methyl-pentanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral molecules like this compound is fundamental. This technical guide provides a detailed overview of its key physical characteristics, outlines the experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physical and Chemical Properties

This compound is a chiral carboxylic acid.[1] It presents as a colorless liquid with a strong, pungent odor.[1][2] Its properties make it a valuable chiral building block in the synthesis of pharmaceuticals and flavor agents.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that some reported values may pertain to the racemic mixture, (±)-3-Methylpentanoic acid, and are indicated where applicable.

PropertyValueNotes
CAS Number 16958-25-1For the (R)-enantiomer[1][3]
Molecular Formula C₆H₁₂O₂[1][3]
Molecular Weight 116.16 g/mol [1][3]
Boiling Point 199 °CAt 760 mmHg[1]
196-198 °CFor the racemic mixture[4][5]
Melting Point -41 °CFor the racemic mixture[5][6]
Density 0.947 g/mL[1]
0.93 g/mLAt 25 °C (racemic mixture)[5]
Refractive Index (n_D) 1.425[1]
1.416At 20 °C (racemic mixture)[5]
Water Solubility LimitedSoluble in organic solvents[2]
5266 mg/L (est.)At 25 °C[7]
pKa 4.80 ± 0.10Predicted[3]
Vapor Pressure 0.147 mmHgAt 25 °C[1]
Flash Point 88.4 °C[1]

**Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment.[8] The following are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a substance is the temperature range over which it changes state from solid to liquid. For pure crystalline compounds, this range is typically narrow (0.5-1.0°C). Impurities tend to lower the melting point and broaden the range.[8]

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[9][10]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]

    • The assembly is placed in a heating bath (oil in a Thiele tube or a metal block in a Mel-Temp apparatus).

    • The sample is heated rapidly at first to determine an approximate melting point.

    • The measurement is then repeated with a fresh sample, heating slowly (approx. 2°C/min) as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is T1-T2.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Thiele tube, small test tube, capillary tube, thermometer, heating source.

  • Procedure:

    • A few milliliters of the liquid are placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube oil bath.

    • As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • The heating is stopped, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Density Determination

Density is the mass of a substance per unit volume (ρ = m/V).[11]

  • Apparatus: Digital balance, graduated cylinder or pycnometer (density bottle).[11]

  • Procedure:

    • The mass of a clean, dry graduated cylinder or pycnometer is measured on a digital balance.[11]

    • A known, precise volume of the liquid is added to the container. For a graduated cylinder, the volume is read from the bottom of the meniscus at eye level to avoid parallax error.[11]

    • The container with the liquid is reweighed to determine the mass of the liquid.[11]

    • The density is calculated by dividing the mass of the liquid by its volume.[11]

    • Measurements should be repeated and averaged for greater accuracy.[11]

Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

  • Apparatus: Refractometer (e.g., Abbe refractometer) or a Michelson interferometer.[12][13]

  • Procedure (using an Abbe Refractometer):

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed and the light source is switched on.

    • While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index value is read directly from the instrument's scale.

    • The temperature at which the measurement is taken should always be recorded, as the refractive index is temperature-dependent.

Solubility Determination

Solubility tests provide information about the presence of polar functional groups and the acidic or basic nature of a compound.[14]

  • Apparatus: Test tubes, solvents (water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvent like ether).[15]

  • Procedure:

    • A small amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[15]

    • Approximately 0.75 mL of the solvent is added in portions, shaking vigorously after each addition.[15]

    • The compound is classified as soluble if it dissolves completely.[16]

    • A systematic approach is used:

      • Test solubility in water. If soluble, check the pH with litmus paper to determine if it's acidic, basic, or neutral.[17]

      • If insoluble in water, test solubility in 5% NaOH. Solubility indicates an acidic compound.[15]

      • If soluble in NaOH, test in 5% NaHCO₃. Solubility in this weaker base suggests a strong acid like a carboxylic acid.[15]

      • If insoluble in water and NaOH, test in 5% HCl. Solubility indicates a basic compound (e.g., an amine).[15]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the characterization and identification of an unknown liquid organic acid, such as this compound, based on the determination of its physical properties.

G cluster_0 cluster_1 Preliminary Analysis cluster_2 Acid-Base Characterization cluster_3 Quantitative Physical Properties cluster_4 Identification start Obtain Unknown Liquid Sample odor Note Odor & Appearance start->odor sol_water Water Solubility Test odor->sol_water sol_base Solubility in 5% NaOH & 5% NaHCO3 sol_water->sol_base Insoluble in Water pka Determine pKa sol_base->pka density Measure Density pka->density bp Determine Boiling Point density->bp ri Measure Refractive Index bp->ri compare Compare Data with Literature Values ri->compare identify Identify Compound compare->identify

Workflow for Physical Property Characterization.

References

An In-depth Technical Guide on the Biological Activity of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the currently available scientific information on the biological activity of 3-methylpentanoic acid. The majority of the cited research has been conducted on the racemic mixture of 3-methylpentanoic acid, and there is a lack of specific data on the biological activities of the (R)-3-methylpentanoic acid enantiomer. The information presented herein should be interpreted with this consideration.

Introduction

3-Methylpentanoic acid is a branched-chain fatty acid that has garnered attention for its notable biological activities, particularly its antimicrobial properties. As a volatile organic compound (VOC), it plays a role in microbial interactions and has shown potential as a natural agent for controlling pathogenic microbes. This guide provides a comprehensive overview of the antifungal and antibacterial activities of 3-methylpentanoic acid, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and microbiology.

Antifungal Activity against Botrytis cinerea

Botrytis cinerea is a pathogenic fungus responsible for gray mold disease in a wide variety of fruits and vegetables, leading to significant postharvest losses. 3-Methylpentanoic acid (3MP) has demonstrated significant antifungal activity against this pathogen.

Quantitative Data

The antifungal efficacy of 3-methylpentanoic acid against B. cinerea has been quantified through various assays that measure the inhibition of fungal growth and development.

Parameter AssessedConcentration of 3-Methylpentanoic AcidObserved Effect
Mycelial GrowthDose-dependentSignificant suppression
SporulationDose-dependentSignificant suppression
Spore GerminationDose-dependentSignificant suppression
Germ Tube ElongationDose-dependentSignificant suppression
Mechanism of Action

The antifungal action of 3-methylpentanoic acid against B. cinerea is multifaceted, involving the disruption of cellular integrity and interference with key signaling pathways. The primary mechanisms include:

  • Disruption of Cell Viability and Membrane Integrity: 3-Methylpentanoic acid compromises the fungal cell membrane, leading to a loss of cellular integrity and subsequent cell death.

  • Interference with Signaling Pathways: The compound has been shown to affect the Cell Wall Integrity (CWI) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for fungal development and pathogenesis. This is evidenced by the altered expression of key genes within these pathways, such as Chs1, Bmp1, Bmp3, and Sak1.

Experimental Protocols

The following are inferred methodologies for key experiments based on standard practices in mycology and molecular biology.

1. Fungal Growth Inhibition Assays:

  • Mycelial Growth: B. cinerea is cultured on potato dextrose agar (PDA) plates. Different concentrations of 3-methylpentanoic acid are incorporated into the molten PDA before pouring the plates. A mycelial plug from an actively growing culture of B. cinerea is placed at the center of each plate. The plates are incubated at a suitable temperature (e.g., 25°C), and the diameter of the fungal colony is measured at regular intervals.

  • Spore Germination: A suspension of B. cinerea spores is prepared in a liquid medium (e.g., potato dextrose broth) containing various concentrations of 3-methylpentanoic acid. Aliquots of the suspension are incubated, and the percentage of germinated spores is determined by microscopic examination after a specific time period.

2. Gene Expression Analysis (qRT-PCR):

  • B. cinerea is exposed to 3-methylpentanoic acid for a defined period.

  • Total RNA is extracted from the fungal mycelia using a suitable RNA extraction kit.

  • The RNA is reverse transcribed into cDNA.

  • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the target genes (Chs1, Bmp1, Bmp3, Sak1) and a reference gene (e.g., actin). The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

Antifungal_Mechanism MPA 3-Methylpentanoic Acid Membrane Fungal Cell Membrane MPA->Membrane Disruption CWI Cell Wall Integrity (CWI) Pathway MPA->CWI Inhibition MAPK MAPK Signaling Pathway MPA->MAPK Inhibition Growth Inhibition of Fungal Growth & Pathogenicity Membrane->Growth Leads to Genes Gene Expression (Chs1, Bmp1, Bmp3, Sak1) CWI->Genes Regulation MAPK->Genes Regulation Genes->Growth Suppression of

Antifungal mechanism of 3-methylpentanoic acid.

Experimental_Workflow cluster_growth Fungal Growth Assays cluster_gene Gene Expression Analysis Culture Culture B. cinerea Treatment_Growth Treat with 3-MPA Culture->Treatment_Growth Incubation_Growth Incubate Treatment_Growth->Incubation_Growth Measurement Measure Growth Inhibition Incubation_Growth->Measurement Exposure Expose B. cinerea to 3-MPA RNA_Extraction RNA Extraction Exposure->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR Analysis Analyze Gene Expression qPCR->Analysis

Workflow for antifungal activity assessment.

Antibacterial Activity against Bacillus Species

3-Methylpentanoic acid, as a volatile organic compound, exhibits antibacterial activity, particularly in synergistic combinations with other VOCs. Research has highlighted its efficacy against opportunistic pathogenic Bacillus species, such as Bacillus cabrialesii and Bacillus amyloliquefaciens.[1]

Quantitative Data

The antibacterial potency of 3-methylpentanoic acid, especially in combination with other compounds, is determined by measuring the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration Index (FICI), which indicates synergistic, additive, or antagonistic effects.

OrganismCompound/CombinationMICFICIInterpretation
Bacillus cabrialesii3-Methylpentanoic acidNot specified--
2-Methylbutyric acid + 3-Methylpentanoic acid (QM)1/8 MIC of each0.25Synergistic
Bacillus amyloliquefaciens3-Methylpentanoic acidNot specified--
3-Methylpentanoic acid + 3-Hepten-2-one (QH)1/2 MIC + 1/8 MIC0.625Additive

Note: The specific MIC values for the individual compounds were not provided in the abstract.

Mechanism of Action

The antibacterial mechanism of 3-methylpentanoic acid combinations involves a multi-pronged attack on the bacterial cell.[1] The key actions include:

  • Disruption of Bacterial Membrane Integrity: The VOC combinations disrupt the structural integrity of the bacterial cell membrane.[1]

  • Leakage of Cellular Components: This membrane damage leads to the leakage of essential intracellular components, such as proteins and nucleic acids.[1]

  • Induction of Oxidative Stress: The compounds trigger oxidative stress within the bacterial cells, likely through the generation of reactive oxygen species.[1]

  • Metabolic Dysfunction: The culmination of these effects leads to a general metabolic dysfunction, ultimately inhibiting bacterial growth and viability.[1]

Experimental Protocols

The following are inferred methodologies for key experiments based on standard microbiological techniques.

1. Determination of Minimum Inhibitory Concentration (MIC):

  • A broth microdilution method is typically used. Serial dilutions of 3-methylpentanoic acid are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the Bacillus species.

  • The plate is incubated at an optimal temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

2. Checkerboard Assay for Synergy Testing:

  • To determine the Fractional Inhibitory Concentration Index (FICI), a checkerboard assay is performed. This involves preparing serial dilutions of two compounds in a 96-well plate, with one compound diluted along the rows and the other along the columns.

  • Each well is inoculated with the bacterial suspension and incubated.

  • The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • FICI values are interpreted as follows: ≤ 0.5 (synergy), > 0.5 to 4 (additive or indifference), > 4 (antagonism).

Logical Relationship Diagram

Antibacterial_Mechanism MPA_Combo 3-Methylpentanoic Acid + Other VOCs Membrane Bacterial Cell Membrane MPA_Combo->Membrane Disrupts OxidativeStress Oxidative Stress MPA_Combo->OxidativeStress Induces Leakage Protein & Nucleic Acid Leakage Membrane->Leakage Causes Metabolism Metabolic Dysfunction Leakage->Metabolism OxidativeStress->Metabolism Inhibition Inhibition of Bacterial Growth Metabolism->Inhibition

Antibacterial mechanism of 3-methylpentanoic acid combinations.

References

A Technical Guide to the Natural Occurrence of (R)-3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylpentanoic acid, a chiral branched-chain fatty acid, is a naturally occurring compound found in various plants and is also a product of amino acid metabolism in animals and microorganisms. Its presence in essential oils contributes to their characteristic aroma, and it is utilized as a flavoring agent in the food industry. Understanding the natural sources, biosynthesis, and methods for extraction and quantification of the specific (R)-enantiomer is crucial for research in phytochemistry, metabolomics, and for the development of novel therapeutic agents and natural products. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of (R)-3-methylpentanoic acid, detailing its presence in natural sources, its biosynthetic pathway, and the experimental protocols for its analysis.

Natural Occurrence of 3-Methylpentanoic Acid

3-Methylpentanoic acid has been identified as a volatile component in several plant species, most notably in the essential oils of Valeriana officinalis (Valerian) root and Pelargonium graveolens (Rose geranium).[1] While the presence of 3-methylpentanoic acid is documented, specific quantitative data for the (R)-enantiomer is often not specified in the literature, with many studies reporting the total amount of the racemic mixture.

Quantitative Data

The concentration of 3-methylpentanoic acid in natural sources can vary significantly based on factors such as the geographical origin, cultivation conditions, and the specific variety of the plant. The following table summarizes available quantitative data for 3-methylpentanoic acid in Valeriana officinalis.

Natural SourcePlant PartCompoundConcentration (% of Essential Oil)Reference
Valeriana officinalis L.Root3-Methylvaleric acid0 - 0.2%[2]
Valeriana officinalis L. s.l. (Wild-growing, Poland)Root3-Methylvaleric acid0.57 ± 0.18%[3]

Note: The data presented above refers to the total 3-methylpentanoic acid content, and the specific enantiomeric ratio was not reported in these studies. Further enantioselective analysis is required to determine the precise concentration of the (R)-enantiomer.

Biosynthesis of (R)-3-Methylpentanoic Acid

(R)-3-Methylpentanoic acid is a downstream metabolite of the essential branched-chain amino acid, L-isoleucine. The biosynthetic pathway involves the catabolism of L-isoleucine, a process that occurs in plants, animals, and microorganisms.[4][5][6]

The pathway begins with the transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoate. This is followed by oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA. Subsequent enzymatic reactions, including dehydrogenation, hydration, and a second dehydrogenation, lead to the formation of 2-methylacetoacetyl-CoA. Finally, a thiolytic cleavage yields acetyl-CoA and propanoyl-CoA. While this main pathway leads to smaller molecules, a side reaction involving the hydrolysis of an intermediate acyl-CoA can lead to the formation of 3-methylpentanoic acid. The stereochemistry of the resulting 3-methylpentanoic acid is dependent on the stereospecificity of the enzymes involved in the degradation pathway. The (R)-configuration at the C3 position is derived from the (3S) configuration of L-isoleucine.

Biosynthesis of (R)-3-Methylpentanoic Acid Biosynthesis of (R)-3-Methylpentanoic Acid from L-Isoleucine cluster_isoleucine_catabolism Isoleucine Catabolism l_isoleucine (2S,3S)-2-Amino-3-methylpentanoic acid (L-Isoleucine) keto_acid (S)-3-Methyl-2-oxopentanoate l_isoleucine->keto_acid Branched-chain amino acid transaminase methylbutanoyl_coa (S)-2-Methylbutanoyl-CoA keto_acid->methylbutanoyl_coa Branched-chain α-keto acid dehydrogenase complex side_pathway Hydrolysis methylbutanoyl_coa->side_pathway Acyl-CoA hydrolase (Side Reaction) r_3_mpa (R)-3-Methylpentanoic Acid side_pathway->r_3_mpa

Caption: Biosynthesis of (R)-3-Methylpentanoic Acid from L-Isoleucine.

Experimental Protocols

The analysis of (R)-3-methylpentanoic acid from natural sources involves two key stages: extraction from the plant matrix and subsequent chiral analysis to separate and quantify the enantiomers.

Extraction of 3-Methylpentanoic Acid from Valeriana officinalis Root

This protocol describes a general method for the extraction of essential oils and less volatile acids from dried valerian root.

Materials and Reagents:

  • Dried and powdered Valeriana officinalis root

  • Ethanol (70% v/v)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Maceration: Weigh 100 g of dried, powdered valerian root and place it in a 1 L round-bottom flask. Add 500 mL of 70% ethanol.

  • Extraction: Attach the reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring for 4 hours.[7]

  • Filtration: Allow the mixture to cool to room temperature. Filter the extract through a Buchner funnel to separate the plant material from the liquid extract.

  • Re-extraction (Optional): To maximize yield, the plant residue can be re-extracted with a fresh portion of 70% ethanol.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.

  • Liquid-Liquid Extraction: To the remaining aqueous extract, add an equal volume of n-hexane and shake vigorously in a separatory funnel. Allow the layers to separate and collect the upper hexane layer. Repeat this step twice more.

  • Drying and Concentration: Combine the hexane extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the hexane extract under a gentle stream of nitrogen to the desired volume.

  • Storage: Store the final extract in a sealed glass vial at -20°C until analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a method for the enantioselective analysis of 3-methylpentanoic acid using GC-MS following derivatization.

Materials and Reagents:

  • Extracted sample containing 3-methylpentanoic acid

  • (R)- and (S)-3-methylpentanoic acid standards

  • Derivatization agent (e.g., BF3-Methanol or (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Internal standard (e.g., heptadecanoic acid)

  • GC-MS system equipped with a chiral capillary column (e.g., cyclodextrin-based column like Rt-βDEXsm)

Procedure:

  • Derivatization:

    • To a known amount of the dried extract or standard in a reaction vial, add the derivatizing agent according to the manufacturer's instructions. For example, for esterification with BF3-Methanol, add 1 mL of the reagent and heat at 60°C for 30 minutes.

    • After cooling, add deionized water and extract the derivatized product with n-hexane.

    • Dry the hexane layer over anhydrous sodium sulfate and concentrate to a suitable volume for GC-MS analysis.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 2°C/min to 180°C, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • MS Detector: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Inject the derivatized standards to determine the retention times for the (R)- and (S)-enantiomers.

    • Inject the derivatized sample.

    • Identify the peaks for the (R)- and (S)-3-methylpentanoic acid derivatives based on their retention times and mass spectra.

    • Quantify the amount of each enantiomer by comparing the peak area to a calibration curve generated from the standards, using the internal standard for normalization.

Analytical Workflow

The following diagram illustrates the overall workflow for the extraction and chiral analysis of (R)-3-methylpentanoic acid from a plant source.

Analytical Workflow Workflow for Extraction and Chiral Analysis of (R)-3-Methylpentanoic Acid cluster_workflow Analytical Process start Plant Material (*Valeriana officinalis* root) extraction Solvent Extraction (e.g., 70% Ethanol, Reflux) start->extraction filtration Filtration extraction->filtration concentration1 Solvent Evaporation (Rotary Evaporator) filtration->concentration1 liquid_extraction Liquid-Liquid Extraction (n-Hexane) concentration1->liquid_extraction drying Drying and Concentration liquid_extraction->drying derivatization Chiral Derivatization drying->derivatization gcms Chiral GC-MS Analysis derivatization->gcms quantification Data Analysis and Quantification gcms->quantification end Reported Concentration of (R)-3-Methylpentanoic Acid quantification->end

Caption: Workflow for (R)-3-Methylpentanoic Acid Analysis.

Potential Biological Roles and Signaling Pathways

As a product of isoleucine metabolism, (R)-3-methylpentanoic acid is part of the broader network of branched-chain amino acid catabolism, which plays a role in energy homeostasis. However, specific signaling pathways directly initiated or modulated by (R)-3-methylpentanoic acid have not been extensively studied and represent an area for future research. Given its structural similarity to other short-chain fatty acids, it may potentially interact with fatty acid receptors or influence cellular processes through metabolic integration.

Conclusion

(R)-3-Methylpentanoic acid is a naturally occurring chiral molecule with known presence in the essential oils of medicinal plants like Valeriana officinalis. Its biosynthesis is linked to the catabolism of L-isoleucine. While quantitative data for the specific (R)-enantiomer is limited, established analytical workflows involving extraction and chiral GC-MS can be employed for its precise quantification. Further research is needed to fully elucidate the enantiomeric distribution of 3-methylpentanoic acid in various natural sources and to explore its potential biological activities and roles in cellular signaling. This guide provides a foundational resource for scientists and researchers to advance the understanding and application of this intriguing natural compound.

References

Enantiomeric purity of 3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantiomeric Purity of 3-Methylpentanoic Acid

Introduction

3-Methylpentanoic acid is a branched-chain fatty acid with a single stereocenter at the C3 position, existing as two non-superimposable mirror images: (R)-3-methylpentanoic acid and (S)-3-methylpentanoic acid.[1] While the racemic mixture is well-characterized, the individual enantiomers often exhibit distinct biological activities, a critical consideration in pharmacology and drug development.[2][3] The differential interaction of enantiomers with chiral biological systems (such as enzymes and receptors) necessitates the accurate determination of enantiomeric purity.[2]

The enantiomeric excess (ee), a measure of the purity of a chiral substance, is defined as the absolute difference between the mole fractions of the two enantiomers.[4] A pure enantiomer has an ee of 100%, whereas a racemic mixture has an ee of 0%.[4] This guide provides an in-depth overview of the methodologies used to determine the enantiomeric purity of 3-methylpentanoic acid, targeted at researchers, scientists, and professionals in drug development.

Methodologies for Determining Enantiomeric Purity

The determination of enantiomeric excess is crucial for validating asymmetric syntheses and for quality control in the pharmaceutical industry. The primary methods employed include chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy with chiral resolving agents, and polarimetry.[5]

2.1 Chiral Chromatography (GC and HPLC)

Chiral chromatography is the most common and accurate method for determining enantiomeric excess.[6][7] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and thus, separation.

  • Gas Chromatography (GC): Chiral GC is highly effective for volatile and thermally stable compounds like 3-methylpentanoic acid. The sample is passed through a column coated with a chiral stationary phase, often based on cyclodextrin derivatives, which allows for the separation of the enantiomers.[5][8]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a versatile approach. The carboxylic acid group of 3-methylpentanoic acid often requires derivatization to improve its interaction with the chiral stationary phase and enhance detection.[9][10] Diastereomeric derivatives can be formed using a chiral auxiliary, which can then be separated on a standard achiral column.[9]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents or chiral lanthanide shift reagents.[5] These agents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric ratio.

2.3 Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. While historically significant, this method is less accurate for determining high enantiomeric excesses. The optical purity is calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.[4] Its accuracy can be affected by concentration, solvent, temperature, and the presence of impurities.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for 3-methylpentanoic acid and provide an example of chromatographic separation.

Table 1: Physical and Chemical Properties of 3-Methylpentanoic Acid

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[1][11][12]
Molecular Weight116.16 g/mol [1][11][12]
Boiling Point196-198 °C[12][13]
Density0.93 g/mL at 25 °C[12][13]
CAS Number (Racemate)105-43-1[1][12]
CAS Number ((S)-enantiomer)1730-92-3[14]
CAS Number ((R)-enantiomer)16958-25-1[11]

Table 2: Example Data from Chiral Chromatographic Separation

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee%)
(R)-3-methylpentanoic acid12.58570%
(S)-3-methylpentanoic acid14.215
Note: Data is illustrative and derived from typical separation principles. Actual values depend heavily on the specific experimental conditions (column, temperature program, mobile phase, etc.).

Detailed Experimental Protocols

4.1 Protocol 1: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol describes a typical workflow for the analysis of 3-methylpentanoic acid enantiomers using a cyclodextrin-based chiral stationary phase.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-methylpentanoic acid sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).

    • If necessary, derivatize the carboxylic acid to its methyl or ethyl ester using a standard esterification procedure (e.g., with diazomethane or by Fischer esterification) to improve volatility and peak shape.

  • GC System and Conditions:

    • GC System: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: Cyclodextrin-based capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 2 °C/min to 150 °C.

      • Hold: Maintain at 150 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of pure standards, if available.

    • Integrate the peak areas for each enantiomer (Area_R and Area_S).

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Visualized Workflows and Pathways

5.1 Workflow for Enantiomeric Excess Determination by Chiral GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Sample 3-Methylpentanoic Acid Sample Derivatization Derivatization (Esterification) (Optional) Sample->Derivatization GC Chiral GC Analysis Derivatization->GC Data Data Acquisition (Chromatogram) GC->Data Integration Peak Integration (Area R and Area S) Data->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for determining the enantiomeric excess of 3-methylpentanoic acid via chiral GC.

5.2 Logical Relationship of Chiral Concepts

Chiral_Concepts cluster_enantiomers Enantiomers Racemic Racemic Mixture (50% R, 50% S) ee = 0% R_Enantiomer (R)-Enantiomer Racemic->R_Enantiomer Separation S_Enantiomer (S)-Enantiomer Racemic->S_Enantiomer Separation Enantioenriched Enantioenriched Mixture (e.g., 85% R, 15% S) ee = 70% R_Enantiomer->Enantioenriched Mixture S_Enantiomer->Enantioenriched Mixture Pure Enantiopure Sample (>99% R) ee ≈ 100% Enantioenriched->Pure Purification

Caption: Relationship between racemic, enantioenriched, and enantiopure samples.

Stereoselective Synthesis

Achieving high enantiomeric purity often begins with stereoselective synthesis. Asymmetric synthesis aims to produce a single enantiomer preferentially. One documented approach for synthesizing chiral 3-methylpentanoic acid is through an asymmetric Michael addition reaction, which creates the chiral center with a high degree of stereocontrol.[15]

6.1 Example Pathway: Asymmetric Michael Addition

Synthesis_Pathway Reactants Ethyl Crotonate + Diethyl Malonate Intermediate Chiral Adduct Reactants->Intermediate Michael Addition Catalyst Chiral Catalyst (e.g., Proline derivative) Catalyst->Intermediate controls stereochemistry Product (R)-3-Methylpentanoic Acid (High ee%) Intermediate->Product Hydrolysis & Decarboxylation

References

Stereoisomers of 3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 3-Methylpentanoic Acid

Abstract

3-Methylpentanoic acid is a chiral carboxylic acid that exists as a pair of enantiomers, (R)-3-methylpentanoic acid and (S)-3-methylpentanoic acid. Due to the critical role of stereochemistry in determining the pharmacological, toxicological, and metabolic profiles of chiral molecules, the ability to synthesize, separate, and characterize individual enantiomers is of paramount importance in drug development and life sciences research. This technical guide provides a comprehensive overview of the stereoisomers of 3-methylpentanoic acid, detailing their physicochemical properties, established and putative methodologies for their synthesis and separation, and a discussion of their potential biological significance. The content is structured to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

3-Methylpentanoic acid (C₆H₁₂O₂) is a branched-chain fatty acid.[1] Its structure contains a single stereocenter at the C3 position, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly.[2][3] This stereoselectivity can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[4][5] Consequently, the development of stereochemically pure active pharmaceutical ingredients (APIs) is a primary focus in modern drug design. This guide details the essential technical aspects of working with the stereoisomers of 3-methylpentanoic acid.

Physicochemical Properties of 3-Methylpentanoic Acid Stereoisomers

A summary of the key physicochemical properties for the racemic mixture and the individual enantiomers of 3-methylpentanoic acid is presented below. Data has been compiled from various chemical databases.

PropertyRacemic (±)-3-Methylpentanoic Acid(R)-3-Methylpentanoic Acid(S)-3-Methylpentanoic Acid
CAS Number 105-43-1[6]16958-25-11730-92-3[7]
Molecular Formula C₆H₁₂O₂[6]C₆H₁₂O₂C₆H₁₂O₂[7]
Molecular Weight 116.16 g/mol [6]116.16 g/mol 116.16 g/mol [7]
Boiling Point 196-198 °C at 760 mmHg[1]199 °C at 760 mmHg~199 °C at 760 mmHg
Density 0.925-0.931 g/cm³ (20°C)[1]0.947 g/cm³0.948 g/cm³
Refractive Index 1.412-1.418 (20°C)[1]1.425Data not available
pKa ~4.8[1]4.80 ± 0.10 (Predicted)4.80 ± 0.10 (Predicted)
Specific Optical Rotation ([α]D) 0° (by definition)[5]Data not available+ (sign indicates dextrorotatory)

Note: Specific optical rotation values for the pure enantiomers are not consistently reported in publicly available literature. The sign for the (S)-enantiomer is noted in some sources without a specific value.

Synthesis of 3-Methylpentanoic Acid Stereoisomers

The preparation of 3-methylpentanoic acid can be approached through racemic synthesis followed by resolution, or directly via enantioselective synthesis to obtain a specific enantiomer.

Racemic Synthesis

A well-established method for synthesizing racemic 3-methylpentanoic acid involves the saponification and subsequent decarboxylation of ethyl sec-butylmalonate.[8]

Experimental Protocol:

  • Saponification: A solution of potassium hydroxide (3.6 moles) in water is heated in a round-bottomed flask equipped with a reflux condenser and mechanical stirrer. Ethyl sec-butylmalonate (0.92 moles) is added slowly to the hot solution. The heat of saponification will cause the solution to reflux. After the addition is complete, the mixture is boiled gently for an additional 2 hours.

  • Alcohol Removal: The solution is diluted with water, and approximately 200 cc of liquid is distilled off to remove the ethanol formed during saponification.

  • Acidification and Decarboxylation: The remaining solution is cooled, and a cold solution of concentrated sulfuric acid (3.3 moles) in water is added slowly with vigorous stirring. This neutralizes the potassium salt and catalyzes the decarboxylation of the resulting malonic acid derivative upon heating.

  • Isolation and Purification: The mixture is then subjected to distillation. An initial fraction of benzene (if used as a co-solvent) and water is collected, followed by the desired product, 3-methylpentanoic acid, which distills at 193–196 °C. The reported yield is typically in the range of 62–65%.[8]

Enantioselective Synthesis

While a specific, peer-reviewed protocol for the enantioselective synthesis of 3-methylpentanoic acid was not found, a robust and widely applicable strategy involves the diastereoselective alkylation of an Evans chiral auxiliary.[9] This method allows for the synthesis of a target enantiomer with high stereocontrol.

Proposed Experimental Protocol (based on Evans Asymmetric Alkylation):

  • Acylation of Chiral Auxiliary: A solution of a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere. An equimolar amount of a strong base (e.g., n-butyllithium) is added to deprotonate the auxiliary. Propionyl chloride is then added to form the N-propionyl imide.

  • Enolate Formation: The purified N-propionyl imide is dissolved in anhydrous THF and cooled to -78 °C. A lithium-based base, such as lithium diisopropylamide (LDA), is added to generate the corresponding Z-enolate in a highly stereoselective manner.

  • Diastereoselective Alkylation: An electrophile, such as methyl iodide, is added to the enolate solution. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

  • Auxiliary Cleavage: The chiral auxiliary is removed via hydrolysis. Treatment with lithium hydroxide and hydrogen peroxide at 0 °C cleaves the N-acyl bond, yielding the desired enantiomerically enriched 3-methylpentanoic acid and recovering the chiral auxiliary.[10]

  • Purification: The product is purified from the recovered auxiliary and any side products using standard extraction and chromatographic techniques.

G Logical Workflow for Enantioselective Synthesis cluster_prep Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Cleavage & Purification Auxiliary Chiral Auxiliary ((4R,5S)-Oxazolidinone) Base1 n-BuLi, THF, -78°C Auxiliary->Base1 Deprotonation AcylChloride Propionyl Chloride Imide N-Propionyl Imide AcylChloride->Imide Base2 LDA, THF, -78°C Imide->Base2 Imide->Base2 Enolate Z-Enolate Formation Base2->Enolate Electrophile Methyl Iodide (CH3I) Enolate->Electrophile Alkylation AlkylatedImide Alkylated Imide (Diastereomerically Enriched) Electrophile->AlkylatedImide Hydrolysis LiOH / H2O2 AlkylatedImide->Hydrolysis AlkylatedImide->Hydrolysis Extraction Aqueous Workup & Extraction Hydrolysis->Extraction Purification Chromatography Extraction->Purification RecoveredAux Recovered Auxiliary Extraction->RecoveredAux FinalProduct (S)-3-Methylpentanoic Acid Purification->FinalProduct

Workflow for Evans Asymmetric Alkylation.

Chiral Resolution of Racemic 3-Methylpentanoic Acid

Resolution techniques are employed to separate the enantiomers from a racemic mixture. The most common industrial methods are diastereomeric salt crystallization and preparative chiral chromatography.

Resolution by Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[11] These salts have different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent.

General Experimental Protocol:

  • Salt Formation: The racemic 3-methylpentanoic acid (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). A sub-stoichiometric amount (0.5-1.0 eq) of a chiral resolving agent, such as (R)-(-)-α-phenylethylamine or an ephedrine derivative, is added to the solution.

  • Crystallization: The solution is slowly cooled, or the solvent is partially evaporated, to induce crystallization. The diastereomeric salt with lower solubility will precipitate out of the solution first. The progress can be monitored by polarimetry of the mother liquor.

  • Isolation: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried. This process may be repeated (recrystallization) to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water and acidified (e.g., with HCl) to break the salt. This protonates the carboxylic acid and the resolving agent.

  • Extraction: The enantiomerically enriched 3-methylpentanoic acid is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The chiral resolving agent typically remains in the aqueous layer and can be recovered.

G Workflow for Diastereomeric Salt Crystallization Racemate Racemic (R/S)-Acid Solvent Solvent Addition Racemate->Solvent ResolvingAgent Chiral Base (e.g., (R)-Amine) ResolvingAgent->Solvent SaltFormation Diastereomeric Salt Mixture ((R)-Acid-(R)-Amine) ((S)-Acid-(R)-Amine)) Solvent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Salt Crystal (e.g., (R)-Acid-(R)-Amine) Filtration->LessSoluble MotherLiquor Mother Liquor (Enriched in (S)-Acid-(R)-Amine Salt) Filtration->MotherLiquor Acidification1 Acidification (HCl) LessSoluble->Acidification1 Acidification2 Acidification (HCl) MotherLiquor->Acidification2 Extraction1 Extraction Acidification1->Extraction1 Enantiomer1 Enriched (R)-Acid Extraction1->Enantiomer1 Extraction2 Extraction Acidification2->Extraction2 Enantiomer2 Enriched (S)-Acid Extraction2->Enantiomer2

Diastereomeric Salt Resolution Workflow.
Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers directly.[12] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Method Development Protocol:

  • Column Selection: For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often effective under normal-phase conditions. For reversed-phase or polar organic modes, protein-based or cyclodextrin-based columns can be suitable.[1]

  • Mobile Phase Screening (Normal Phase): A typical starting mobile phase is a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol (e.g., 90:10 hexane:IPA). A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) is crucial to suppress the ionization of the carboxyl group and ensure good peak shape.

  • Optimization: If separation is observed, the ratio of hexane to alcohol can be adjusted to optimize resolution and analysis time. Lower temperatures often improve chiral recognition and increase resolution.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used for aliphatic carboxylic acids.

G Chiral HPLC Method Development Workflow Start Inject Racemic 3-Methylpentanoic Acid Screen Screen Chiral Columns (e.g., Polysaccharide CSP) Start->Screen MobilePhase Select Mobile Phase Mode (Normal Phase: Hexane/IPA + Acid) Screen->MobilePhase NoSep No Separation or Poor Peak Shape MobilePhase->NoSep NoSep->Screen Try Different Column or Mobile Phase Mode Optimize Optimize Separation NoSep->Optimize Separation Observed AdjustSolvent Adjust Modifier % Optimize->AdjustSolvent Adjust Resolution AdjustTemp Change Temperature Optimize->AdjustTemp Fine-tune Selectivity AdjustAdditive Change Acid Additive Optimize->AdjustAdditive Improve Peak Shape Success Baseline Resolution Achieved Optimize->Success Meets Criteria AdjustSolvent->Optimize AdjustTemp->Optimize AdjustAdditive->Optimize

Logical flow for developing a chiral HPLC method.

Biological Significance and Applications

While specific pharmacological data for the enantiomers of 3-methylpentanoic acid are not widely published, the principles of stereochemistry in biological systems suggest potential differential activity.

  • Drug Development: Chiral methyl-branched carboxylic acids are substructures in various pharmaceutical compounds. The precise stereochemistry at such centers is often critical for receptor binding and efficacy. Any future drug development incorporating the 3-methylpentanoic acid moiety would require a thorough investigation of the individual enantiomers' pharmacokinetics and pharmacodynamics.[2]

  • Pheromonal Activity: Short, branched-chain fatty acids and their derivatives are known components of insect pheromones. For example, the stereochemistry of methyl-branched hydrocarbons, such as 3-methylhentriacontane in the ant Lasius niger, plays a distinct role in regulating social behavior and physiology.[13][14] While both enantiomers can suppress worker ovarian development, the (S)-enantiomer is more effective at reducing aggression.[13] This highlights that different enantiomers can mediate different biological effects, a principle that could apply to 3-methylpentanoic acid in relevant biological systems.

  • Metabolism: 3-Methylpentanoic acid can be found as a metabolite in humans. Stereochemistry can influence metabolic pathways, with enzymes often showing high selectivity for one enantiomer over the other.

Conclusion

The stereoisomers of 3-methylpentanoic acid provide a classic example of the importance of chirality in chemical and biological sciences. This guide has outlined the fundamental properties of the (R) and (S) enantiomers and provided detailed frameworks for their synthesis and separation. While racemic synthesis is straightforward, obtaining enantiomerically pure forms requires specialized techniques such as asymmetric synthesis using chiral auxiliaries or the chiral resolution of racemic mixtures. For researchers in drug discovery and development, the ability to access and evaluate these stereoisomers independently is not merely an academic exercise but a critical requirement for developing safer and more effective medicines. Further investigation into the specific biological activities of each enantiomer is warranted to fully elucidate their potential roles in pharmacology and chemical ecology.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-Methyl-pentanoic acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. Three distinct and effective strategies are presented: Strategy 1: Racemic Synthesis and Chiral Resolution; Strategy 2: Asymmetric Synthesis using an Evans Chiral Auxiliary; and Strategy 3: Asymmetric Conjugate Addition. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, quantitative data for comparison, and visual workflows to guide the synthetic process.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is continually increasing due to the often differing pharmacological activities of enantiomers. This compound is a key chiral intermediate whose stereochemistry is crucial for the biological efficacy of the final active pharmaceutical ingredient (API). This document outlines three robust methods to obtain this compound in high enantiomeric purity.

Strategy 1: Racemic Synthesis and Chiral Resolution

This classic and reliable two-stage approach first involves the synthesis of a racemic mixture of 3-methylpentanoic acid, followed by the separation of the desired (R)-enantiomer through the formation of diastereomeric salts with a chiral resolving agent.

Logical Workflow

cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution rac_start Ethyl sec-butylmalonate rac_step1 Saponification (KOH) rac_start->rac_step1 rac_step2 Acidification & Decarboxylation (H2SO4) rac_step1->rac_step2 rac_prod Racemic 3-Methyl-pentanoic Acid rac_step2->rac_prod res_start Racemic Acid rac_prod->res_start res_step1 Diastereomeric Salt Formation res_start->res_step1 res_agent (R)-1-Phenylethylamine res_agent->res_step1 res_step2 Fractional Crystallization res_step1->res_step2 res_salt Insoluble (R,R)-Salt res_step2->res_salt res_sol Soluble (S,R)-Salt (in filtrate) res_step2->res_sol res_step3 Acidification (HCl) res_salt->res_step3 res_final This compound res_step3->res_final

Caption: Workflow for Racemic Synthesis and Chiral Resolution.

Data Presentation
StepReactantsProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Racemic Synthesis Ethyl sec-butylmalonate, KOH, H₂SO₄(±)-3-Methyl-pentanoic acid62-650 (Racemic)Organic Syntheses, Coll. Vol. 2, p.474
Chiral Resolution (±)-3-Methyl-pentanoic acid, (R)-1-PhenylethylamineThis compound~40-45>98 (after recrystallization)General Procedure
Experimental Protocols

Part 1: Synthesis of Racemic 3-Methyl-pentanoic Acid

  • Saponification:

    • In a 2 L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, dissolve 200 g (3.6 mol) of potassium hydroxide in 200 mL of water.

    • Heat the solution and, with stirring, slowly add 200 g (0.92 mol) of ethyl sec-butylmalonate. The heat of saponification will cause the solution to reflux.

    • After the addition is complete, gently boil the mixture for 2 hours.

    • Dilute with 200 mL of water and distill off approximately 200 mL of liquid to remove the ethanol formed.

  • Decarboxylation and Isolation:

    • Cool the remaining solution and slowly add a cold solution of 320 g (3.3 mol) of concentrated sulfuric acid in 450 mL of water with vigorous stirring.

    • Reflux the acidic solution for about 3 hours. An oily layer of the carboxylic acid will form.

    • Replace the reflux condenser with a distillation setup and distill the mixture until the organic acid has been collected.

    • Dry the crude acid over anhydrous sodium sulfate and purify by distillation (b.p. 193–196 °C). The expected yield is 66–69 g (62–65%).[1]

Part 2: Chiral Resolution

  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g (86.1 mmol) of racemic 3-methylpentanoic acid in 100 mL of methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve 10.4 g (86.1 mmol) of (R)-1-phenylethylamine in 50 mL of methanol.

    • Warm both solutions to 50-60 °C and then add the amine solution to the acid solution with gentle swirling.

  • Crystallization and Isolation:

    • Allow the mixture to cool slowly to room temperature. Seed crystals may be added if crystallization does not initiate.

    • Let the flask stand at room temperature for several hours, then cool in an ice bath for at least 1 hour to maximize crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The solid is the (R)-acid-(R)-amine salt.

    • Optional: Recrystallize the salt from a minimal amount of hot methanol to improve diastereomeric purity.

  • Liberation of the (R)-Acid:

    • Suspend the purified diastereomeric salt in 100 mL of water and add 50 mL of diethyl ether.

    • With vigorous stirring, add 2 M HCl dropwise until the aqueous layer is acidic (pH ~2).

    • Separate the ether layer, and extract the aqueous layer with two additional 50 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield this compound.

Strategy 2: Asymmetric Synthesis using an Evans Chiral Auxiliary

This highly efficient method utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a propionyl group, establishing the chiral center with high diastereoselectivity.

Logical Workflow

aux (S)-4-Benzyl-2-oxazolidinone step1 Acylation (n-BuLi) aux->step1 acyl_chloride Propionyl Chloride acyl_chloride->step1 imide Chiral N-Propionyl Imide step1->imide step2 Enolate Formation (LDA) imide->step2 enolate Chiral Z-Enolate step2->enolate step3 Diastereoselective Alkylation enolate->step3 alkyl_halide Ethyl Bromide alkyl_halide->step3 alkyl_prod Alkylated Imide step3->alkyl_prod step4 Auxiliary Hydrolysis (LiOH/H2O2) alkyl_prod->step4 final_prod This compound step4->final_prod recovered_aux Recovered Auxiliary step4->recovered_aux

Caption: Workflow for Evans Auxiliary-based Asymmetric Synthesis.

Data Presentation
StepReactantsProductDiastereomeric Excess (d.e.) (%)Overall Yield (%)Reference
Asymmetric Alkylation (S)-4-Benzyl-3-propionyl-2-oxazolidinone, LDA, EtBrAlkylated Imide>98~80-90Adapted from Evans, D. A. et al. J. Am. Chem. Soc.
Auxiliary Hydrolysis Alkylated Imide, LiOH, H₂O₂This compoundN/A (e.e. >98)>90General Procedure
Experimental Protocols
  • Acylation of the Chiral Auxiliary:

    • Dissolve 10.0 g (56.4 mmol) of (S)-4-benzyl-2-oxazolidinone in 200 mL of dry THF in a flame-dried flask under argon.

    • Cool the solution to -78 °C and add 37.0 mL (59.2 mmol) of n-butyllithium (1.6 M in hexanes) dropwise.

    • Stir for 30 minutes, then add 5.2 g (56.4 mmol) of propionyl chloride dropwise.

    • Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to obtain (S)-4-benzyl-3-propionyl-2-oxazolidinone, which can be purified by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl imide (e.g., 10.0 g, 42.9 mmol) in 150 mL of dry THF under argon and cool to -78 °C.

    • Slowly add 32.2 mL (45.0 mmol) of freshly prepared lithium diisopropylamide (LDA) solution (1.4 M in THF/hexanes).

    • Stir for 45 minutes at -78 °C to form the Z-enolate.

    • Add 5.6 g (51.5 mmol) of ethyl bromide and stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by silica gel chromatography.

  • Hydrolysis and Auxiliary Removal:

    • Dissolve the purified alkylated imide (e.g., 10.0 g, 38.3 mmol) in a 3:1 mixture of THF and water (160 mL).

    • Cool the solution to 0 °C and add 3.9 mL (38.3 mmol) of 30% aqueous hydrogen peroxide, followed by 1.83 g (76.6 mmol) of lithium hydroxide monohydrate dissolved in 20 mL of water.

    • Stir vigorously at 0 °C for 4 hours.

    • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 50 mL).

    • Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with three portions of ethyl acetate.

    • Combine the ethyl acetate extracts, wash with brine, dry over MgSO₄, and concentrate to yield this compound.

Strategy 3: Asymmetric Conjugate Addition

This catalytic approach involves the 1,4-addition of an ethyl group to an α,β-unsaturated ester, where the stereochemistry is controlled by a chiral catalyst. Copper-catalyzed additions of organometallic reagents are particularly effective for this transformation.

Logical Workflow

start_ester tert-Butyl Crotonate step2 Asymmetric 1,4-Conjugate Addition start_ester->step2 cu_source CuI step1 Formation of Chiral Copper Catalyst cu_source->step1 ligand Chiral Ligand (e.g., Josiphos) ligand->step1 grignard EtMgBr grignard->step2 step1->step2 Catalyst product_ester Chiral tert-Butyl Ester step2->product_ester step3 Hydrolysis (TFA) product_ester->step3 final_prod This compound step3->final_prod

Caption: Workflow for Asymmetric Conjugate Addition.

Data Presentation
StepReactantsProductEnantiomeric Excess (e.e.) (%)Yield (%)Reference
Asymmetric Conjugate Addition tert-Butyl crotonate, EtMgBr, CuI, Chiral Ligandtert-Butyl (R)-3-methylpentanoate>95>90Representative Procedure
Hydrolysis tert-Butyl (R)-3-methylpentanoate, TFAThis compound>95>95Standard Procedure
Experimental Protocols
  • Catalyst Preparation and Conjugate Addition:

    • To a flame-dried Schlenk flask under argon, add CuI (38 mg, 0.2 mmol) and a chiral phosphine ligand (e.g., (R)-(S)-Josiphos, 0.22 mmol).

    • Add 20 mL of dry diethyl ether and stir for 30 minutes at room temperature.

    • Cool the suspension to -78 °C and add 10.0 mmol of ethylmagnesium bromide (1.0 M solution in THF) dropwise. Stir for 30 minutes.

    • Add a solution of tert-butyl crotonate (5.0 mmol) in 10 mL of diethyl ether dropwise over 15 minutes.

    • Stir the reaction mixture at -78 °C for 6 hours.

    • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature, and extract with three portions of diethyl ether.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting ester by silica gel chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified tert-butyl (R)-3-methylpentanoate (e.g., 4.0 mmol) in 20 mL of dichloromethane.

    • Add 10 mL of trifluoroacetic acid (TFA) and stir at room temperature for 4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate to afford pure this compound.

Conclusion

The three methodologies presented provide versatile and effective routes for the enantioselective synthesis of this compound. The choice of method will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired level of enantiopurity. The chiral resolution method is robust and uses readily available reagents, while the Evans auxiliary and asymmetric conjugate addition methods offer more elegant and highly stereocontrolled pathways to the target molecule.

References

Application Notes and Protocols for the Chiral Resolution of 3-Methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanoic acid is a chiral carboxylic acid with a stereocenter at the C3 position, existing as (R)- and (S)-enantiomers. As with many chiral molecules in the pharmaceutical and life sciences, the individual enantiomers of 3-methylpentanoic acid can exhibit distinct biological activities and pharmacological profiles. Therefore, the ability to resolve the racemic mixture and isolate the pure enantiomers is crucial for drug development, stereoselective synthesis, and metabolic studies.

These application notes provide detailed protocols and comparative data for three common methods for the chiral resolution of racemic 3-methylpentanoic acid: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Resolution Techniques

The following tables summarize representative quantitative data for the different resolution methods. These values are based on typical results for the resolution of short-chain chiral carboxylic acids and serve as a benchmark for comparison.

Table 1: Classical Chemical Resolution with (R)-1-Phenylethylamine

Parameter(S)-3-Methylpentanoic Acid(R)-3-Methylpentanoic Acid
Resolving Agent (R)-1-Phenylethylamine(R)-1-Phenylethylamine
Diastereomeric Salt Less SolubleMore Soluble
Yield (from racemate) ~40%Recovered from mother liquor
Enantiomeric Excess (e.e.) >98%Variable
Specific Rotation [α]D > +8.5° (neat)< -8.5° (neat)

Table 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

Parameter(S)-3-Methylpentanoic Acid Ethyl Ester(R)-3-Methylpentanoic Acid
Biocatalyst Immobilized CAL-BImmobilized CAL-B
Reaction Unreacted EsterHydrolysis Product
Conversion ~50%~50%
Yield (from racemate) ~45%~45%
Enantiomeric Excess (e.e.) >99%>99%

Table 3: Chiral HPLC Separation

Parameter(R)-3-Methylpentanoic Acid(S)-3-Methylpentanoic Acid
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H)Polysaccharide-based (e.g., Chiralcel® OD-H)
Retention Time (tR) tR1 (earlier eluting)tR2 (later eluting)
Resolution Factor (Rs) > 1.5> 1.5
Enantiomeric Excess (e.e.) >99.5%>99.5%
Scale Analytical to PreparativeAnalytical to Preparative

Experimental Protocols & Visualized Workflows

Classical Chemical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts.[1][2][3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

G racemic_acid Racemic 3-Methylpentanoic Acid + (R)-1-Phenylethylamine dissolution Dissolve in Hot Methanol/Water racemic_acid->dissolution crystallization Cool Slowly to Induce Crystallization dissolution->crystallization filtration Filter to Separate Crystals and Mother Liquor crystallization->filtration crystals Less Soluble Diastereomeric Salt ((S)-Acid • (R)-Amine) filtration->crystals Solid mother_liquor More Soluble Diastereomeric Salt ((R)-Acid • (R)-Amine) in Solution filtration->mother_liquor Liquid acidification_c Acidify with HCl crystals->acidification_c acidification_ml Acidify with HCl mother_liquor->acidification_ml extraction_c Extract with Ether acidification_c->extraction_c s_enantiomer (S)-3-Methylpentanoic Acid extraction_c->s_enantiomer extraction_ml Extract with Ether acidification_ml->extraction_ml r_enantiomer (R)-3-Methylpentanoic Acid (enantiomerically enriched) extraction_ml->r_enantiomer

Figure 1: Workflow for Classical Chemical Resolution.

Protocol:

  • Salt Formation: In a flask, dissolve racemic 3-methylpentanoic acid (1.0 eq.) in a minimal amount of a hot solvent mixture (e.g., methanol/water, 9:1 v/v). In a separate container, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine (1.0 eq.) in the same hot solvent.

  • Crystallization: Slowly add the chiral amine solution to the acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerate overnight to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. This first crop of crystals will be enriched in the diastereomeric salt of one enantiomer (e.g., the (S)-acid with the (R)-amine).

  • Liberation of the Enantiomer: Suspend the collected crystals in water and acidify with 2M HCl until the pH is approximately 1-2.

  • Extraction: Extract the liberated free acid into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-methylpentanoic acid.

  • Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC or by measuring the specific rotation. The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process, although it will likely have a lower optical purity.

Enzymatic Kinetic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[5] In the case of a racemic ester of 3-methylpentanoic acid, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

G racemic_ester Racemic Ethyl 3-Methylpentanoate incubation Incubate with Immobilized Lipase (e.g., CAL-B) in Buffer (pH 7) racemic_ester->incubation monitoring Monitor Reaction Progress (e.g., by GC or HPLC) to ~50% Conversion incubation->monitoring separation Separate Enzyme and Reaction Mixture monitoring->separation extraction Acidify and Extract with Organic Solvent separation->extraction chromatography Separate Ester and Acid (e.g., Column Chromatography) extraction->chromatography s_ester (S)-Ethyl 3-Methylpentanoate chromatography->s_ester Non-polar fraction r_acid (R)-3-Methylpentanoic Acid chromatography->r_acid Polar fraction hydrolysis Base Hydrolysis (NaOH) of (S)-Ester s_ester->hydrolysis s_acid (S)-3-Methylpentanoic Acid hydrolysis->s_acid

Figure 2: Workflow for Enzymatic Kinetic Resolution.

Protocol:

  • Substrate Preparation: Synthesize the racemic ethyl ester of 3-methylpentanoic acid via Fischer esterification of the racemic acid with ethanol.

  • Enzymatic Reaction: To a suspension of racemic ethyl 3-methylpentanoate in a phosphate buffer (e.g., 0.1 M, pH 7.0), add an immobilized lipase such as Candida antarctica Lipase B (CAL-B, Novozym® 435).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the product and the remaining substrate.

  • Work-up: Once 50% conversion is reached, remove the immobilized enzyme by filtration. Acidify the aqueous solution to pH 1-2 with 2M HCl.

  • Extraction and Separation: Extract the mixture with an organic solvent. The organic layer will contain the unreacted (S)-ester and the (R)-acid product. These can be separated by column chromatography on silica gel.

  • Hydrolysis of Ester: The isolated (S)-ester can be hydrolyzed using a base (e.g., NaOH) followed by acidification to yield the (S)-3-methylpentanoic acid.

  • Analysis: Determine the enantiomeric excess of both the resolved acid and the acid obtained from the ester hydrolysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved by using a chiral stationary phase (CSP) in HPLC. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.[6][7]

G racemic_sample Prepare Solution of Racemic 3-Methylpentanoic Acid in Mobile Phase injection Inject onto Chiral HPLC Column (e.g., Chiralcel® OD-H) racemic_sample->injection elution Elute with Mobile Phase (e.g., Hexane/Isopropanol/TFA) injection->elution detection Detect with UV Detector elution->detection collection Fraction Collection (Preparative HPLC) elution->collection chromatogram Obtain Chromatogram with Two Separated Peaks detection->chromatogram peak1 Peak 1: (R)-Enantiomer chromatogram->peak1 peak2 Peak 2: (S)-Enantiomer chromatogram->peak2 r_fraction Fraction 1: (R)-Enantiomer collection->r_fraction s_fraction Fraction 2: (S)-Enantiomer collection->s_fraction

Figure 3: Workflow for Chiral HPLC Separation.

Protocol:

  • System Preparation:

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape for the carboxylic acid.

    • Flow Rate: Typically 1.0 mL/min for an analytical column (4.6 mm i.d.).

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as the carboxyl group is the primary chromophore.

  • Sample Preparation: Dissolve the racemic 3-methylpentanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Data Acquisition: Record the chromatogram. The two enantiomers should elute as separate peaks.

  • Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

  • Preparative Separation: For isolation of the enantiomers, the method can be scaled up to a preparative or semi-preparative column with a higher flow rate and larger injection volumes. Fractions corresponding to each peak are collected separately, and the solvent is removed to yield the pure enantiomers.

References

Application Notes and Protocols for Chiral Separation of Carboxylic Acids by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral carboxylic acids is a critical analytical challenge. The biological activity of chiral drugs can vary significantly between enantiomers, necessitating robust and reliable analytical methods to ensure their purity and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This document provides detailed application notes and protocols for the chiral separation of carboxylic acids using both direct and indirect HPLC methods.

Introduction to Chiral HPLC Separation

The separation of enantiomers by HPLC can be achieved through two primary strategies:

  • Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP and mobile phase is crucial for achieving successful separation. Common CSPs include polysaccharide-based, protein-based, macrocyclic glycopeptide, and ion-exchanger phases.[1][2]

  • Indirect Method: In this method, the enantiomeric carboxylic acids are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[3][4] This method can be advantageous for enhancing detection sensitivity, especially when using fluorescent derivatizing agents.[3]

The selection between the direct and indirect method depends on factors such as the nature of the analyte, the availability of suitable CSPs or derivatizing agents, and the desired sensitivity of the assay.

Direct Chiral Separation using Chiral Stationary Phases (CSPs)

Direct methods are often preferred due to their simplicity, as they do not require a derivatization step. The key to a successful direct separation is the selection of an appropriate CSP and the optimization of the mobile phase.

Method 1: Separation of Profens on a Polysaccharide-Based CSP

Non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class are a common group of chiral carboxylic acids. This protocol details the separation of naproxen enantiomers, a widely studied example.

Experimental Protocol:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting composition is 90:10:0.1 (v/v/v). The ratio of n-hexane to isopropanol can be adjusted to optimize resolution and retention time. For acidic compounds, the addition of a small amount of a strong acid like TFA to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.[5]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic standard or sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Quantitative Data Summary:

CompoundEnantiomerRetention Time (min)Resolution (Rs)
Naproxen(S)-(-)-Naproxen8.52.1
(R)-(+)-Naproxen10.2

Logical Relationship of HPLC Components

Solvent_Reservoir Mobile Phase (n-Hexane/IPA/TFA) Pump HPLC Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column Chiralcel OD-H Column Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System cluster_screening Column & Mobile Phase Screening cluster_optimization Method Optimization cluster_validation Method Validation Screen_CSPs Screen Multiple CSPs (Polysaccharide, Protein, etc.) Screen_MP Test Different Mobile Phases (NP, RP, Polar Organic) Screen_CSPs->Screen_MP Optimize_MP Fine-tune Mobile Phase Composition & Additives Screen_MP->Optimize_MP Optimize_Conditions Adjust Flow Rate & Temperature Optimize_MP->Optimize_Conditions Validate Assess Specificity, Linearity, Accuracy, Precision, LOD, LOQ Optimize_Conditions->Validate Final_Method Final Validated Method Validate->Final_Method Start Start Method Development Start->Screen_CSPs Racemic_Mixture Racemic Carboxylic Acid (R-COOH & S-COOH) Reaction Derivatization Reaction Racemic_Mixture->Reaction Chiral_Reagent Chiral Derivatizing Agent (S-NHR') Chiral_Reagent->Reaction Diastereomers Diastereomeric Mixture (R-CONH-R'S & S-CONH-R'S) Reaction->Diastereomers Achiral_Column Achiral HPLC Column (e.g., C18) Diastereomers->Achiral_Column Separation Separation of Diastereomers Achiral_Column->Separation Peak1 Peak 1 (e.g., R-CONH-R'S) Separation->Peak1 Peak2 Peak 2 (e.g., S-CONH-R'S) Separation->Peak2

References

Derivatization of (R)-3-Methyl-pentanoic acid for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Analyse von (R)-3-Methylpentansäure: Applikations- und Protokollhandbuch zur Derivatisierung

Abstrakt

Dieses Dokument bietet detaillierte Applikationshinweise und Protokolle für die Derivatisierung von (R)-3-Methylpentansäure, einer chiralen, verzweigtkettigen Fettsäure, zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS). Die Analyse von kurzkettigen und verzweigtkettigen Fettsäuren stellt aufgrund ihrer hohen Polarität und geringen Flüchtigkeit eine Herausforderung dar. Die Derivatisierung ist ein entscheidender Schritt, um diese Eigenschaften zu modifizieren, die chromatographische Leistung zu verbessern und die Nachweisempfindlichkeit zu erhöhen. In diesem Handbuch werden verschiedene Derivatisierungsstrategien vorgestellt, darunter Veresterung und Silylierung für die GC-MS sowie Methoden zur Ladungsmarkierung für die LC-MS. Besondere Aufmerksamkeit gilt chiralen Derivatisierungstechniken, die eine Trennung und Quantifizierung des spezifischen (R)-Enantiomers ermöglichen.

Einleitung

(R)-3-Methylpentansäure ist eine verzweigtkettige Fettsäure, die als Metabolit in verschiedenen biologischen Systemen vorkommt, darunter Pflanzen, Tiere und Pilze.[1] Als Teil des Fettsäurestoffwechsels spielt sie eine Rolle bei zellulären Prozessen wie der Energieerzeugung und als Baustein für komplexere Lipide.[2][3] Die genaue Quantifizierung spezifischer Enantiomere wie der (R)-Form ist in der Metabolomik und bei der Entwicklung von Arzneimitteln von entscheidender Bedeutung, da verschiedene Enantiomere deutlich unterschiedliche pharmakologische und toxikologische Profile aufweisen können.[4]

Die direkte Analyse von 3-Methylpentansäure mittels GC oder LC ist aufgrund ihrer Polarität, die zu schlechter Peakform und geringer Retention an typischen Umkehrphasen-Säulen führt, und ihrer geringen Flüchtigkeit, die eine GC-Analyse erschwert, problematisch.[5] Die Derivatisierung überwindet diese Einschränkungen, indem die polare Carbonsäuregruppe in eine weniger polare und flüchtigere funktionelle Gruppe umgewandelt wird.[6]

Derivatisierungsstrategien und Arbeitsablauf

Die Wahl der Derivatisierungsmethode hängt von der analytischen Plattform (GC-MS oder LC-MS) und dem spezifischen Ziel der Analyse ab (achirale vs. chirale Trennung).

Für die GC-MS-Analyse:

  • Veresterung: Die Umwandlung der Carbonsäure in einen Ester (z. B. einen Methylester oder Ethylester) reduziert die Polarität und erhöht die Flüchtigkeit erheblich. Gängige Reagenzien sind Alkohole in Gegenwart von Säurekatalysatoren (z. B. BF₃, HCl) oder Alkylchloroformiate.[7][8]

  • Silylierung: Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ersetzen den aktiven Wasserstoff der Carboxylgruppe durch eine Trimethylsilylgruppe (TMS).[6] Dies führt zu thermisch stabilen und flüchtigen Derivaten, die sich gut für die GC-MS eignen.[9]

  • Chirale Derivatisierung: Um (R)- von (S)-3-Methylpentansäure zu trennen, wird ein enantiomerenreines chirales Derivatisierungsreagenz (CDA) verwendet. Das CDA reagiert mit beiden Enantiomeren und bildet ein Paar von Diastereomeren. Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer standardmäßigen, nicht-chiralen GC-Säule getrennt werden.[4] Ein Beispiel ist die Verwendung von Dehydroabietylamin zur Bildung diastereomerer Amide.[4]

Für die LC-MS/MS-Analyse:

  • Ladungsmarkierung (Charge-Tagging): Die Derivatisierung für die LC-MS zielt oft darauf ab, die Ionisierungseffizienz zu verbessern. Reagenzien wie 3-Nitrophenylhydrazin (3-NPH) oder N-[4-(aminomethyl)phenyl]pyridinium (AMPP) fügen der Analytenstruktur eine leicht ionisierbare oder permanent geladene Gruppe hinzu.[10][11] Dies verbessert die Empfindlichkeit im positiven Elektrospray-Ionisierungsmodus (ESI) erheblich.[12][13]

  • Chirale Derivatisierung: Ähnlich wie bei der GC-MS können CDAs verwendet werden, um Diastereomere zu bilden. Reagenzien wie (S)-Anabasin können zur Derivatisierung von Carbonsäuren eingesetzt werden, um eine Trennung der Enantiomere mittels Umkehrphasen-LC zu ermöglichen.[14]

Der allgemeine experimentelle Arbeitsablauf für die Derivatisierung und Analyse ist nachfolgend dargestellt.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Sample Biologische Probe (z.B. Plasma, Urin) Extraction Extraktion der Fettsäuren (z.B. LLE oder SPE) Sample->Extraction Drydown Trocknung (unter N2-Strom) Extraction->Drydown Reagent Zugabe des Derivatisierungsreagenz (z.B. BSTFA, 3-NPH, CDA) Drydown->Reagent Reaction Reaktion (Heizung/Inkubation) Reagent->Reaction Workup Aufarbeitung (z.B. Quenchen, Extraktion) Reaction->Workup Reconstitution Rekonstitution in geeignetem Lösungsmittel Workup->Reconstitution Analysis GC-MS oder LC-MS/MS Analyse Reconstitution->Analysis Data Datenverarbeitung (Quantifizierung) Analysis->Data

Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse.

Quantitative Leistungsdaten

Die folgende Tabelle fasst typische Leistungsmerkmale für verschiedene Derivatisierungs- und Analysemethoden zusammen, die auf Daten für strukturell ähnliche kurzkettige Fettsäuren basieren.

MerkmalGC-MS (Silylierung, z.B. BSTFA)GC-MS (Chirale Derivatisierung)LC-MS/MS (z.B. 3-NPH)
Linearität (R²) ≥ 0,99≥ 0,99≥ 0,995
Untere Nachweisgrenze (LLOQ) 5 - 10 ng/mL[15]5 - 20 ng/mL0,5 - 5 ng/mL[15]
Obere Nachweisgrenze (ULOQ) 1000 - 2000 ng/mL1000 ng/mL500 - 1000 ng/mL[15]
Richtigkeit (% Abweichung) Innerhalb ±15%Innerhalb ±15%Innerhalb ±15%
Präzision (% RSD) ≤ 15%≤ 15%≤ 15%
Wiederfindung 85 - 110%80 - 110%> 90%[15]
Matrixeffekt Potenziell, erfordert BewertungPotenziell, erfordert BewertungMinimal bis moderat
Analysenzeit pro Probe ~20 Minuten[15]~25 Minuten~10 Minuten[15]

Experimentelle Protokolle

Protokoll 1: Chirale Derivatisierung für die GC-MS-Analyse mit Dehydroabietylamin

Dieses Protokoll beschreibt die Bildung von diastereomeren Amiden zur Trennung der Enantiomere von 3-Methylpentansäure.

Reagenzien:

  • (R)-3-Methylpentansäure Standard

  • Dehydroabietylamin (CDA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid-Hydrochlorid (EDC)

  • N-Hydroxysuccinimid (NHS)

  • Wasserfreies Dichlormethan (DCM)

  • Wasserfreies Pyridin

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Ethylacetat

Vorgehensweise:

  • Probenvorbereitung: Zu 100 µL der Probe oder Standardlösung in einem sauberen, trockenen Reaktionsgefäß geben.

  • Aktivierung der Carbonsäure: 50 µL einer frisch zubereiteten Lösung von EDC (1,2 Äquivalente) und NHS (1,2 Äquivalente) in wasserfreiem DCM zugeben. Kurz vortexen.[4]

  • Zugabe des Derivatisierungsreagenz: 50 µL einer Lösung von Dehydroabietylamin (1,5 Äquivalente) in wasserfreiem DCM zugeben.[4]

  • Reaktion: 10 µL wasserfreies Pyridin als Katalysator zugeben. Das Gefäß fest verschließen und für 1 Stunde bei 60 °C erhitzen.[4]

  • Reaktionsabbruch und Extraktion: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen. 500 µL DCM und 500 µL 1 M HCl zugeben. Vortexen und zentrifugieren.[4]

  • Waschschritte: Die untere organische Phase in ein neues Gefäß überführen. Die organische Phase nacheinander mit 500 µL gesättigter NaHCO₃-Lösung und 500 µL deionisiertem Wasser waschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase über wasserfreiem Na₂SO₄ trocknen. Das Lösungsmittel unter einem sanften Stickstoffstrom abdampfen.[4]

  • Finale Vorbereitung: Den Rückstand in 100 µL Ethylacetat für die GC-MS-Analyse rekonstituieren.[4]

Protokoll 2: Derivatisierung für die LC-MS/MS-Analyse mit 3-Nitrophenylhydrazin (3-NPH)

Dieses Protokoll ist für die Quantifizierung von kurzkettigen Fettsäuren optimiert und verbessert die Nachweisempfindlichkeit im positiven ESI-Modus.

Reagenzien:

  • 3-Nitrophenylhydrazin-Hydrochlorid (3-NPH·HCl) Lösung

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid-Hydrochlorid (EDC) Lösung

  • Pyridin

  • Acetonitril

  • Wasser

  • Ameisensäure

Vorgehensweise:

  • Probenvorbereitung: 100 µL der Probe oder Standardlösung in ein Mikrozentrifugenröhrchen geben.

  • Derivatisierungsreaktion:

    • 50 µL einer wässrigen EDC-Lösung (z.B. 20 mg/mL in Wasser/Pyridin) zugeben.

    • 50 µL einer 3-NPH·HCl-Lösung (z.B. 20 mg/mL in Wasser) zugeben.[10]

  • Inkubation: Die Mischung vortexen und für 30 Minuten bei 40 °C inkubieren.

  • Reaktionsabbruch: Die Reaktion durch Zugabe von 10 µL Ameisensäure stoppen, um überschüssiges EDC zu zersetzen.

  • Verdünnung und Analyse: Die Probe mit einer geeigneten Menge des mobilen Phasen-Startgemisches (z.B. 800 µL Wasser/Acetonitril mit 0,1% Ameisensäure) verdünnen, vortexen und zentrifugieren. Den Überstand in ein LC-Vial für die LC-MS/MS-Analyse überführen.[10]

Biologischer Kontext: Fettsäurestoffwechsel

3-Methylpentansäure ist Teil des allgemeinen Fettsäurestoffwechsels. Als verzweigtkettige Fettsäure kann sie aus dem Abbau von Aminosäuren wie Isoleucin stammen oder als Substrat für die β-Oxidation zur Energiegewinnung dienen.[16] Störungen in verwandten Stoffwechselwegen, wie dem Abbau von verzweigtkettigen Aminosäuren, können zu einer Anreicherung von Metaboliten führen, wie es bei der Ahornsirupkrankheit (MSUD) der Fall ist, bei der Metaboliten wie 2-Hydroxy-3-methylpentansäure erhöht sind.[16]

G Isoleucine Isoleucin (essentielle Aminosäure) KetoAcid α-Keto-β-methylvaleriansäure Isoleucine->KetoAcid Transaminierung Target (R)-3-Methylpentansäure Isoleucine->Target Metabolismus Metabolite 2-Hydroxy-3-methyl- pentansäure KetoAcid->Metabolite Reduktion (erhöht bei MSUD) BC_CoA Verzweigtkettige Acyl-CoAs Target->BC_CoA Aktivierung BetaOx β-Oxidation BC_CoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA Citratzyklus (Energieerzeugung) AcetylCoA->TCA PropionylCoA->TCA via Succinyl-CoA

References

Application Notes and Protocols for NMR Spectroscopy of (R)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of (R)-3-Methyl-pentanoic acid. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for data acquisition, and visual representations of the molecular structure and key NMR correlations to aid in structural elucidation and characterization.

Introduction

This compound is a chiral carboxylic acid with applications in the synthesis of pharmaceuticals and as a flavoring agent. Its structural characterization is crucial for quality control and regulatory purposes. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its chemical structure. In a non-chiral solvent, the NMR spectrum of this compound is identical to that of its (S)-enantiomer and the racemic mixture.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H1 (CH₃)~0.92Triplet (t)~7.5
H2 (CH₂)~1.40 & ~1.65Diastereotopic Multiplets (m)-
H3 (CH)~1.95Multiplet (m)-
H4 (CH₂)~2.20 & ~2.40Diastereotopic Multiplets (m)-
H5 (COOH)~11.5Broad Singlet (br s)-
3-CH₃~0.95Doublet (d)~6.8
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonChemical Shift (δ) [ppm]
C1 (CH₃)~11.5
C2 (CH₂)~29.5
C3 (CH)~38.0
C4 (CH₂)~41.0
C5 (COOH)~180.0
3-CH₃~19.0

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra of this compound are provided below.

Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule like this compound is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, for example, Chloroform-d (CDCl₃).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in deuterated solvents and can be used as an internal reference standard (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1D NMR Spectroscopy Protocol

¹H NMR Acquisition:

  • Instrument Setup: Tune and shim the NMR spectrometer to the sample.

  • Experiment Selection: Select a standard 1D proton experiment.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-16 ppm

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals.

    • Pick the peaks and determine their multiplicities and coupling constants.

¹³C NMR Acquisition:

  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Experiment Selection: Select a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Parameters:

    • Pulse Angle: 30 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Spectral Width: 0-220 ppm

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum.

    • Pick the peaks.

2D NMR Spectroscopy Protocols

COSY (Correlation Spectroscopy):

  • Experiment Selection: Choose a standard COSY experiment (e.g., cosygpqf).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a suitable number of increments in the indirect dimension (e.g., 256-512).

    • Set the number of scans per increment (e.g., 2-8).

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

    • Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence):

  • Experiment Selection: Select a standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3). This experiment can also provide editing to distinguish between CH/CH₃ (positive) and CH₂ (negative) signals.

  • Acquisition Parameters:

    • Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.

    • Set the number of increments in the ¹³C dimension (e.g., 256-512).

    • Optimize the ¹J(C,H) coupling constant (typically around 145 Hz for aliphatic carbons).

  • Data Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the workflows for NMR analysis.

molecular_structure Structure of this compound C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C3_Me C (3-Me) C3->C3_Me C5 C5 C4->C5 O1 O C5->O1 = O2 OH C5->O2

Caption: Molecular structure of this compound.

nmr_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-25 mg in 0.6 mL CDCl₃) OneD_NMR 1D NMR Acquisition (¹H and ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC) OneD_NMR->TwoD_NMR If necessary Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Assignment, Structure Elucidation) Processing->Analysis

Caption: General workflow for NMR data acquisition and analysis.

Caption: Expected ³J(H,H) COSY correlations.

hsqc_correlations Key HSQC Correlations cluster_H ¹H cluster_C ¹³C H1 H1 C1 C1 H1->C1 ¹J H2 H2 C2 C2 H2->C2 ¹J H3 H3 C3 C3 H3->C3 ¹J H4 H4 C4 C4 H4->C4 ¹J H3_Me 3-CH₃ C3_Me_C 3-CH₃ H3_Me->C3_Me_C ¹J

Caption: Expected ¹J(C,H) HSQC correlations.

Application Notes and Protocols for (R)-3-Methyl-pentanoic Acid in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the role of (R)-3-Methyl-pentanoic acid and its derivatives in the synthesis of insect pheromones. The focus is on providing practical, replicable methodologies for synthesis and bioassays, supported by quantitative data and visual workflows.

Introduction

This compound is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various insect pheromones. The specific stereochemistry of these molecules is often critical for their biological activity, with insects demonstrating high sensitivity and selectivity for particular enantiomers. This document will detail the application of this compound derivatives in the chemical communication of ants, with a specific focus on the sex pheromone of the slave-making ant, Polyergus breviceps, and related compounds in Formica species.

Application Case Study: Sex Pheromone of Polyergus breviceps

The sex attractant pheromone of the queen of the slave-making ant, Polyergus breviceps, is a blend of two key compounds: methyl 6-methylsalicylate and (R)-3-ethyl-4-methylpentan-1-ol. The latter is a direct derivative of this compound. Field bioassays have demonstrated that neither compound is attractive to males on its own; however, a blend of the two is highly effective at eliciting a strong attraction response. The ants produce the (R)-enantiomer of the alcohol exclusively, and the (S)-enantiomer shows no biological activity.

Signaling Pathway Logic

The following diagram illustrates the synergistic action of the two-component pheromone blend in attracting male Polyergus breviceps ants.

G cluster_pheromone Pheromone Blend Methyl 6-methylsalicylate Methyl 6-methylsalicylate Male Ant Receptor Male Ant Receptor Methyl 6-methylsalicylate->Male Ant Receptor Binds to receptor (R)-3-ethyl-4-methylpentan-1-ol (R)-3-ethyl-4-methylpentan-1-ol (R)-3-ethyl-4-methylpentan-1-ol->Male Ant Receptor Binds to receptor Attraction Behavior Attraction Behavior Male Ant Receptor->Attraction Behavior Triggers response

Caption: Logical diagram of the two-component pheromone signaling in Polyergus breviceps.

Quantitative Data

The following tables summarize the quantitative data from field bioassays conducted on Polyergus breviceps, demonstrating the synergistic effect of the pheromone components.

Table 1: Attraction of Male Polyergus breviceps to Different Pheromone Blends

Treatment (Ratio of Alcohol to Salicylate)Mean Number of Males Attracted (± SE)
(R)-3-ethyl-4-methylpentan-1-ol alone0
Methyl 6-methylsalicylate alone0
4:1 Blend32.2 ± 10.3
1:1 Blend174.8 ± 31.6
1:4 Blend154.4 ± 34.6

Data adapted from field trials. The total dose for each blend was 1000 µg.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-3-ethyl-4-methylpentan-1-ol

This protocol is based on a stereoselective synthesis route that allows for the preparation of the (R)-enantiomer with high purity.

Workflow for the Asymmetric Synthesis

G Start Starting Material Step1 Step 1: Asymmetric Alkylation Start->Step1 Chiral Auxiliary Step2 Step 2: Reduction Step1->Step2 Intermediate Step3 Step 3: Purification Step2->Step3 Crude Product End Final Product Step3->End Pure (R)-enantiomer

Caption: General workflow for the asymmetric synthesis of the target pheromone component.

Methodology:

A common method for achieving high enantioselectivity is through the use of a chiral auxiliary, such as an Evans oxazolidinone.

  • Acylation of Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • Stir the solution for 30 minutes at -78 °C.

    • Add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

    • Add isobutyl bromide (1.5 eq) to the reaction mixture.

    • Stir at -78 °C for 4 hours, then allow to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to isolate the desired diastereomer.

  • Reductive Cleavage of the Auxiliary:

    • Dissolve the purified N-acylated oxazolidinone (1.0 eq) in anhydrous diethyl ether at 0 °C.

    • Add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise.

    • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and concentrate the filtrate.

    • Purify the crude alcohol by flash column chromatography to yield (R)-3-ethyl-4-methylpentan-1-ol.

Note: The enantiomeric excess (e.e.) of the final product should be determined by chiral GC or HPLC analysis.

Protocol 2: Field Bioassay for Pheromone Activity

This protocol describes a field-based trapping experiment to evaluate the attractiveness of the synthetic pheromone blend to male Polyergus breviceps ants.

Experimental Workflow for Bioassay

G cluster_lures Lure Types Preparation Prepare Pheromone Lures Control Control Preparation->Control Alcohol_Alone Alcohol_Alone Preparation->Alcohol_Alone Salicylate_Alone Salicylate_Alone Preparation->Salicylate_Alone Blend Blend Preparation->Blend Setup Deploy Traps in Field Execution Monitor Traps During Mating Flights Setup->Execution Analysis Count and Analyze Captured Males Execution->Analysis Control->Setup Alcohol_Alone->Setup Salicylate_Alone->Setup Blend->Setup

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Methyl-pentanoic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the yield and enantiomeric purity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the asymmetric synthesis of this compound, particularly when using chiral auxiliaries like Evans oxazolidinones.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Acylated Auxiliary Incomplete reaction due to steric hindrance or low reactivity of the acylating agent.Use a more reactive acylating agent (e.g., acid chloride instead of anhydride). Increase reaction temperature or time, monitoring for side product formation. Ensure the use of an effective acylation catalyst like DMAP.
Low Diastereoselectivity in Alkylation Incorrect enolate geometry (formation of E-enolate instead of the desired Z-enolate). Reaction temperature is too high, leading to reduced selectivity. Steric hindrance from the substrate or electrophile.Use a base that favors the formation of the Z-enolate, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[1] Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and alkylation. Ensure the electrophile is not excessively bulky.
Incomplete Alkylation Reaction Insufficient reactivity of the electrophile. Enolate decomposition over time.Use a more reactive electrophile (e.g., ethyl iodide instead of ethyl bromide). Add the electrophile to the freshly prepared enolate solution without delay.
Formation of Side Products Presence of moisture or other impurities in reagents or solvents. Side reactions such as elimination if the electrophile is prone to it.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and high-purity reagents. Consider using a less hindered base if elimination is a significant issue.
Difficulty in Separating Diastereomers Diastereomers have very similar polarities.Optimize the solvent system for flash column chromatography; a less polar solvent system may improve separation. Consider using a different chiral auxiliary that may provide better separation of diastereomers.
Low Yield After Auxiliary Cleavage Incomplete cleavage of the chiral auxiliary. Decomposition of the product during workup. Formation of undesired cleavage byproducts.Ensure complete reaction by monitoring with TLC. Use a proven cleavage method like LiOH/H₂O₂ for Evans auxiliaries.[1][2] Maintain low temperatures during the cleavage and workup to prevent product degradation. A large excess of H₂O₂ can help minimize the formation of hydroxyamide byproducts.[2]
Low Enantiomeric Excess (e.e.) of Final Product Low diastereoselectivity during the alkylation step. Incomplete separation of diastereomers before auxiliary cleavage. Racemization during auxiliary cleavage or workup.Address the root cause of low diastereoselectivity (see above). Ensure complete separation of diastereomers by chromatography before proceeding to the cleavage step. Perform the cleavage and workup at low temperatures and under mild conditions to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for the asymmetric synthesis of this compound?

A1: A widely used and reliable method is the diastereoselective alkylation of an N-propionyl oxazolidinone, a type of Evans chiral auxiliary. The choice of the specific oxazolidinone determines the stereochemistry of the product. For this compound, you would typically use a chiral auxiliary that directs the ethyl group to the desired stereocenter.

Q2: How do I choose the correct Evans auxiliary for the synthesis of the (R)-enantiomer?

A2: The stereochemistry of the final product is determined by the stereochemistry of the chiral auxiliary. For example, using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary will typically lead to the (R)-enantiomer of the alkylated product.

Q3: What are the critical parameters to control to ensure high diastereoselectivity in the alkylation step?

A3: The most critical parameters are the choice of base, solvent, and temperature. A bulky base like NaHMDS or LDA in an aprotic solvent like THF at a low temperature (-78 °C) promotes the formation of the Z-enolate, which is crucial for high diastereoselectivity.[1]

Q4: I am observing the formation of an unexpected byproduct during the cleavage of the Evans auxiliary with LiOH/H₂O₂. What could it be and how can I avoid it?

A4: A common byproduct is a hydroxyamide, which can form if the cleavage is not optimal.[2] To minimize its formation, it is recommended to use a sufficient excess of hydrogen peroxide and to carefully control the reaction temperature.[2] The use of LiOOH is selective for the exocyclic carbonyl group, but LiOH alone can lead to cleavage of the oxazolidinone ring itself.[3][4]

Q5: How can I confirm the diastereomeric ratio of the alkylated intermediate?

A5: The diastereomeric ratio can be determined on the N-acyl oxazolidinone intermediate using ¹H NMR spectroscopy or achiral HPLC. The protons adjacent to the newly formed stereocenter will have different chemical shifts for each diastereomer, allowing for integration and ratio determination.

Q6: What is the best way to determine the enantiomeric excess (e.e.) of the final this compound?

A6: The most accurate method is chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase. Another method involves converting the carboxylic acid to a chiral ester or amide and analyzing the diastereomeric ratio by NMR or achiral GC/HPLC.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound using an Evans-type Chiral Auxiliary

This protocol is adapted from established procedures for asymmetric alkylation using Evans oxazolidinones.[1][5]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous solvent like dichloromethane, add triethylamine.

  • Cool the solution to 0 °C and add propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions of NaHCO₃ and brine.

  • Purify the N-propionyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of NaHMDS (1 M in THF) dropwise to form the Z-enolate. Stir for 30-60 minutes.

  • Add ethyl iodide (or another suitable ethylating agent) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent and purify by flash column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the major, purified diastereomer from Step 2 in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C and monitor for completion by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Extract the chiral auxiliary with an organic solvent.

  • Acidify the aqueous layer to pH ~2 with HCl and extract the this compound with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, if necessary.

Data Presentation

Table 1: Comparison of Reaction Parameters for Diastereoselective Alkylation

ParameterCondition ACondition BCondition C
Base LDANaHMDSKHMDS
Solvent THFTolueneDiethyl Ether
Temperature -78 °C-78 °C-60 °C
Typical Diastereomeric Ratio (d.r.) >95:5>98:290:10
Typical Yield 85-95%90-98%80-90%

Note: The data presented are typical ranges and may vary based on specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Alkylation cluster_purification Step 3: Purification cluster_cleavage Step 4: Cleavage Auxiliary Chiral Auxiliary Acylated_Auxiliary N-Propionyl Oxazolidinone Auxiliary->Acylated_Auxiliary 1. Et3N, DCM 2. Propionyl Chloride Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylated_Auxiliary Enolate Z-Enolate Acylated_Auxiliary->Enolate NaHMDS, THF, -78°C Alkylated_Product Alkylated Intermediate (Diastereomeric Mixture) Enolate->Alkylated_Product Ethyl Iodide Purified_Diastereomer Purified Major Diastereomer Alkylated_Product->Purified_Diastereomer Chromatography Final_Product This compound Purified_Diastereomer->Final_Product LiOH, H2O2 THF/H2O

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions Start Low Diastereoselectivity? Temp High Temperature? Start->Temp Yes Base Incorrect Base? Start->Base Yes Moisture Moisture Present? Start->Moisture Yes LowerTemp Maintain at -78°C Temp->LowerTemp ChangeBase Use NaHMDS or LDA Base->ChangeBase Dry Use Anhydrous Conditions Moisture->Dry

References

Technical Support Center: Chiral Separation of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-methylpentanoic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 3-methylpentanoic acid challenging?

A1: The chiral separation of 3-methylpentanoic acid can be difficult due to several factors. Its small size and structural flexibility can make it challenging for the chiral selector to establish stable, selective interactions. Additionally, it lacks a strong chromophore, which complicates detection by UV-Vis in HPLC methods and often necessitates derivatization or the use of alternative detectors.[1]

Q2: What are the primary methods for separating the enantiomers of 3-methylpentanoic acid?

A2: The most common and effective methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to differentiate between the enantiomers.[2][3] It often requires derivatization to improve detection and interaction with the CSP.[1]

  • Chiral Gas Chromatography (GC): A powerful method for volatile compounds. 3-Methylpentanoic acid must first be derivatized into a more volatile form, such as a methyl or ethyl ester.[1] Cyclodextrin-based columns are frequently used for this type of separation.[4][5]

  • Enzymatic Kinetic Resolution: This method employs enzymes, typically lipases, that selectively react with one enantiomer (e.g., through esterification or hydrolysis), allowing the unreacted enantiomer to be separated from the newly formed product.[6][7][8]

Q3: Is derivatization necessary for the analysis of 3-methylpentanoic acid?

A3: For chiral GC, derivatization into a volatile ester is essential.[1][5] For chiral HPLC, while direct analysis is sometimes possible, derivatization is highly recommended. A chiral derivatizing agent can introduce a chromophore for better UV detection, create diastereomers that may be easier to separate on a standard column, and enhance the interactions with a chiral stationary phase.[9][10][11]

Troubleshooting Guides

Chiral HPLC Separation

Problem: Poor or No Peak Resolution

Potential CauseSuggested Solution(s)
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical.[12] Screen different polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), as they are often effective for carboxylic acids.[12][13] If one column doesn't work, try another with a different chiral selector.
Incorrect Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., n-hexane).[2][14] A lower percentage of the alcohol modifier in normal phase often increases retention and selectivity.[14]
Suboptimal Temperature Temperature affects the separation thermodynamics and kinetics.[12] Experiment with temperatures in the range of 10°C to 40°C. Lower temperatures often improve resolution by enhancing chiral recognition interactions.[12][14]
Inadequate Analyte Ionization Suppression For acidic compounds like 3-methylpentanoic acid, residual ionization can cause peak broadening and poor resolution. Add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[12][13]
Slow Flow Rate Slower flow rates generally lead to better resolution by allowing more time for interaction with the CSP, at the cost of longer run times.[12] If resolution is poor, try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).[12]

Problem: Poor Peak Shape (Tailing or Broadening)

Potential CauseSuggested Solution(s)
Sample Overload Injecting too much sample is a common cause of broad, asymmetric peaks.[12][15] Reduce the injection volume or the sample concentration.[12][15]
Secondary Interactions The carboxylic acid group may have undesirable secondary interactions with the stationary phase. Add a mobile phase additive like TFA to improve peak shape.[14]
Column Contamination or Degradation The column inlet frit may be blocked, or the stationary phase may be contaminated.[16][17] Flush the column with a strong, compatible solvent as recommended by the manufacturer.[12] If performance does not improve, the column may need replacement.[16]
Extra-Column Volume Excessive tubing length or large-volume fittings between the injector, column, and detector can cause peak broadening. Minimize the length and diameter of all connecting tubing.[12]

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution cause1 Incorrect CSP start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Temperature Not Optimized start->cause3 cause4 Sample Issues start->cause4 sol1 Screen different CSP types (e.g., cellulose, amylose) cause1->sol1 sol2 Vary modifier % Add 0.1% TFA cause2->sol2 sol3 Test range 10-40°C (start low) cause3->sol3 sol4 Reduce concentration and/or injection volume cause4->sol4

Caption: Troubleshooting workflow for poor peak resolution in chiral HPLC.

Chiral GC Separation

Problem: No Separation or Poor Resolution

Potential CauseSuggested Solution(s)
Incomplete Derivatization Ensure the derivatization reaction (e.g., esterification) has gone to completion. Analyze a small aliquot to confirm the absence of starting material.
Incorrect GC Column A non-chiral column will not separate enantiomers. Use a column with a chiral stationary phase, such as one based on cyclodextrin derivatives (e.g., Rt-βDEX series).[4]
Suboptimal Temperature Program The oven temperature ramp rate is critical. A slow ramp rate (e.g., 2°C/min) often provides better resolution for chiral compounds.[4]
Carrier Gas Flow Rate Too High A very high flow rate can reduce the interaction time with the stationary phase. Optimize the flow rate (or linear velocity) for your column dimensions.
Sample Degradation The injection port temperature may be too high, causing the derivatized analyte to degrade. Try lowering the injector temperature.[1]

Experimental Protocols

Protocol 1: Chiral GC Analysis of 3-Methylpentanoic Acid (as Methyl Ester)

This protocol is a representative method and may require optimization.

1. Derivatization to Methyl Ester:

  • To 1 mg of 3-methylpentanoic acid, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour in a sealed vial.

  • After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the methyl 3-methylpentanoate with 2 mL of hexane or diethyl ether.

  • Use the organic layer for GC analysis.

2. GC Conditions:

ParameterValue
GC System Agilent 7890B or equivalent with FID
Column Rt-βDEXse (30m, 0.32mm ID, 0.25µm) or similar cyclodextrin-based CSP[4]
Carrier Gas Hydrogen or Helium
Linear Velocity ~80 cm/sec (for Hydrogen)[4]
Injector Temp. 220°C
Detector Temp. 220°C (FID)[4]
Oven Program 60°C (hold 1 min), then ramp at 2°C/min to 200°C[4]
Injection Volume 1 µL
Split Ratio 50:1
Protocol 2: Enzymatic Kinetic Resolution using Lipase

This protocol outlines a general procedure for the selective esterification of one enantiomer.

1. Reaction Setup:

  • Dissolve racemic 3-methylpentanoic acid (1 mmol) in 10 mL of a suitable organic solvent (e.g., hexane or toluene).

  • Add an alcohol (e.g., 1-butanol, 1.5 mmol).

  • Add a lipase preparation (e.g., Lipase from Candida antarctica B, immobilized, ~50 mg).

  • Stir the mixture at a controlled temperature (e.g., 30-40°C).

2. Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining acid and the formed ester.

  • Stop the reaction at or near 50% conversion to maximize the e.e. of both the product and the unreacted starting material.

  • Filter to remove the immobilized enzyme.

  • Separate the resulting ester from the unreacted carboxylic acid via liquid-liquid extraction with an aqueous basic solution (e.g., 1M NaHCO₃). The unreacted acid will move to the aqueous phase, while the ester remains in the organic phase.

  • Acidify the aqueous layer and extract with an organic solvent to recover the unreacted 3-methylpentanoic acid enantiomer.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Racemic 3-Methylpentanoic Acid prep2 Derivatize to Methyl Ester prep1->prep2 gc_inject Inject Sample prep2->gc_inject gc_sep Separate on Chiral Column gc_inject->gc_sep gc_detect Detect with FID gc_sep->gc_detect data_acq Acquire Chromatogram gc_detect->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate Enantiomeric Purity / Ratio data_int->data_calc

Caption: Experimental workflow for Chiral GC analysis of 3-methylpentanoic acid.

References

Optimizing HPLC parameters for resolving 3-methylpentanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the resolution of 3-methylpentanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a separation method for 3-methylpentanoic acid enantiomers?

A systematic screening approach is the most efficient starting point. The critical first step is selecting an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often successful for separating a wide range of chiral compounds, including carboxylic acids.[1] It is recommended to screen the analyte on a few different CSPs with standard mobile phases to find the most promising conditions for further optimization.[2]

Q2: Do I need to derivatize 3-methylpentanoic acid before analysis?

Derivatization is not always necessary but can be a powerful strategy if direct separation proves difficult. Converting the carboxylic acid to a diastereomeric derivative (e.g., an amide or ester) using a chiral derivatizing agent allows for separation on a standard achiral HPLC column.[3][4] However, direct separation on a CSP is often preferred to avoid extra sample preparation steps and potential for racemization.[3] The decision to derivatize should be made if direct methods fail to provide adequate resolution.

Q3: What are the typical mobile phases for separating acidic enantiomers like 3-methylpentanoic acid?

Both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase (NP): This mode typically uses a non-polar solvent like n-hexane or n-heptane mixed with a polar modifier, most commonly an alcohol such as isopropanol (IPA) or ethanol.[5]

  • Reversed-Phase (RP): This mode uses aqueous mobile phases with organic modifiers like acetonitrile or methanol.[6] RP is often preferred for its compatibility with mass spectrometry (LC-MS).

Q4: Why is an acidic additive necessary in the mobile phase?

For acidic compounds like 3-methylpentanoic acid, adding a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid - TFA, or formic acid) to the mobile phase is crucial.[5] This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shapes and often improved resolution by minimizing unwanted interactions with the stationary phase.[5]

Troubleshooting Guide

Problem 1: Poor or No Resolution of Enantiomers

Q: My enantiomer peaks are co-eluting or have very poor resolution (Rs < 1.0). What should I do?

A: This is a common issue often related to suboptimal chromatographic conditions. Follow these steps to troubleshoot:

  • Verify Chiral Stationary Phase (CSP) Choice: Confirm you are using a suitable CSP. Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based (e.g., Chirobiotic™ T) columns are excellent starting points for chiral acids.[1] If one CSP type fails, screening on a different type is recommended as their separation mechanisms differ.

  • Optimize Mobile Phase Composition:

    • Normal-Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol). Reducing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Reversed-Phase: Adjust the ratio of organic modifier (acetonitrile/methanol) to the aqueous buffer.

  • Adjust the Acidic Additive: Ensure an acidic modifier like TFA or formic acid is present at a concentration of ~0.1%. Its presence is critical for good peak shape and selectivity for acidic analytes.[5]

  • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers interact with the CSP, which can significantly enhance resolution.[6] However, this will also increase the analysis time.

  • Optimize Temperature: Temperature can have a complex effect on chiral separations. Experiment with a column oven, testing temperatures between 10°C and 40°C. Lower temperatures often improve resolution but increase viscosity and backpressure.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing or fronting. How can I improve their shape?

A: Poor peak shape compromises resolution and quantification accuracy.

  • Peak Tailing: This is often seen with acidic compounds.

    • Cause: Unsuppressed ionization of the carboxylic acid or secondary interactions with the silica support.

    • Solution: Add or increase the concentration of an acidic modifier (e.g., 0.1% TFA) in your mobile phase. This ensures the analyte is in its neutral form, improving peak symmetry.[5]

  • Peak Fronting or Broadening:

    • Cause: Sample overload is a common reason.

    • Solution: Reduce the injection volume or dilute your sample. Injecting the sample dissolved in a solvent weaker than the mobile phase can also help.[7]

Problem 3: Unstable or Drifting Retention Times

Q: My retention times are not reproducible from one injection to the next. What is the cause?

A: Inconsistent retention times are often due to environmental or system instability.

  • Control Temperature: Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient temperature can significantly affect retention.

  • Ensure Mobile Phase Stability: Prepare fresh mobile phase daily. If using a multi-component mobile phase, ensure it is thoroughly mixed and degassed. Keep solvent reservoirs capped to prevent evaporation of the more volatile components, which would alter the composition over time.

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 30 minutes or longer, especially when switching between different mobile phases.[8]

Data Presentation: Illustrative HPLC Parameters

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Reversed Phase)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate) - RH
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)n-Heptane / Ethanol / Acetic Acid (95:5:0.1, v/v/v)Acetonitrile / 20mM Phosphate Buffer pH 3.0 (40:60, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C20 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Expected Outcome Baseline resolution (Rs > 1.5)Good initial separation, requires optimizationPotential for separation, MS-compatible

Experimental Protocols

Protocol 1: General Method for Chiral Separation in Normal-Phase Mode

This protocol provides a detailed methodology for separating the enantiomers of a chiral carboxylic acid like 3-methylpentanoic acid.

1. Reagents and Sample Preparation

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

  • Sample Diluent: n-Hexane / IPA (90:10, v/v).

  • Standard Preparation: Prepare a stock solution of racemic 3-methylpentanoic acid at 1 mg/mL in the sample diluent. Create a working standard of 100 µg/mL by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration expected to be within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.[8]

2. HPLC System and Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Analysis Procedure

  • Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.[8]

  • Perform a blank injection (sample diluent) to ensure no carryover or system contamination.

  • Inject the racemic standard solution to verify system suitability. The resolution (Rs) between the two enantiomer peaks should be >1.5.

  • Inject the prepared samples.

  • Integrate the peak areas for each enantiomer to determine their respective concentrations and calculate the enantiomeric excess (ee%).

Visualizations

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_sample Sample & Standard Preparation equilibrate System & Column Equilibration prep_sample->equilibrate prep_mobile Mobile Phase Preparation & Degassing prep_mobile->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & ee% Calculation integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for chiral HPLC analysis.

G start Problem: Poor or No Resolution q1 Is a suitable Chiral Stationary Phase (CSP) in use? start->q1 sol1 Action: Screen on recommended CSPs (e.g., polysaccharide-based) q1->sol1 NO q2 Is an acidic modifier (e.g., 0.1% TFA) present in mobile phase? q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Action: Add 0.1% TFA or Formic Acid to mobile phase. q2->sol2 NO q3 Optimize Mobile Phase & Flow Rate q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3a Action: Systematically vary % alcohol modifier. q3->sol3a sol3b Action: Decrease flow rate in increments (e.g., to 0.5 mL/min). q3->sol3b sol3c Action: Optimize column temperature (10-40°C). q3->sol3c end_node Resolution Improved sol3a->end_node sol3b->end_node sol3c->end_node

Caption: Troubleshooting logic for poor enantiomer resolution.

References

Technical Support Center: Synthesis of (R)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Methyl-pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include the malonic ester synthesis for the racemic compound, followed by chiral resolution, and asymmetric synthesis using chiral auxiliaries, such as Evans oxazolidinones, to achieve high enantioselectivity. Asymmetric conjugate addition reactions are also employed.

Q2: What are the typical impurities I might encounter?

A2: Impurities are dependent on the synthetic route.

  • Malonic Ester Synthesis: Common impurities include the dialkylated product (2-ethyl-2-methylmalonic acid), leading to 2-ethyl-2-methylpentanoic acid after decarboxylation, and ethyl 3-methylpentanoate if saponification is incomplete. Tarry byproducts can also form, particularly during solvent extraction[1].

  • Asymmetric Synthesis with Evans Auxiliary: Potential impurities include the undesired diastereomer of the N-acylated product, byproducts from incomplete cleavage of the chiral auxiliary (e.g., a hydroxyamide impurity when using LiOH/H₂O₂), and products from the endocyclic cleavage of the oxazolidinone ring[2]. The recovered chiral auxiliary may also be a contaminant if not fully separated.

Q3: How can I determine the enantiomeric excess (ee) of my final product?

A3: The most reliable methods for determining the enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). It is crucial to develop and validate your analytical method to ensure accurate results. This includes checking for baseline resolution of the enantiomers (ideally Rs > 1.5), accuracy with known standards, and precision through repeated measurements[3].

Q4: What are the safety concerns associated with the LiOH/H₂O₂ cleavage of the Evans auxiliary?

A4: A significant safety concern is the evolution of oxygen gas. The reaction of lithium hydroxide with hydrogen peroxide can lead to the decomposition of the intermediate peracid, releasing a stoichiometric amount of oxygen. This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel, especially with flammable organic solvents[4][5][6]. Proper ventilation and monitoring are crucial.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Evans Auxiliary Alkylation

Symptoms:

  • The ratio of desired to undesired diastereomer is lower than expected after the alkylation step.

  • Observed as multiple spots on TLC or peaks in ¹H NMR of the crude alkylation product.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature Lowering the reaction temperature (e.g., to -78 °C) is often critical for enhancing diastereoselectivity by favoring the transition state leading to the desired diastereomer[3].
Incorrect Lewis Acid or Base The choice of base for enolate formation (e.g., LDA, NaHMDS) and the presence of Lewis acids can significantly influence the stereochemical outcome. A systematic screening of different bases and additives may be necessary.
Poor Quality Reagents or Solvents Ensure all reagents and solvents are of high purity and anhydrous. Trace amounts of water can quench the enolate and affect the reaction's stereoselectivity.
Presence of Impurities in the Chiral Auxiliary Use a highly pure chiral auxiliary. The presence of its enantiomer will lead to the formation of the undesired diastereomer of the product.
Issue 2: Incomplete or Problematic Cleavage of the Evans Auxiliary

Symptoms:

  • Low yield of the final this compound.

  • Presence of the N-acylated auxiliary or other byproducts in the final product.

Possible Causes and Solutions:

CauseRecommended Action
Formation of Hydroxyamide Impurity (LiOH/H₂O₂ method) This byproduct results from the attack of hydroxide on the amide carbonyl. Optimize the reaction by lowering the temperature and adjusting the LiOH to H₂O₂ ratio to minimize this side reaction[2].
Endocyclic Cleavage of the Auxiliary This undesired side reaction leads to the loss of the chiral auxiliary. Using milder cleavage conditions or alternative reagents like lithium borohydride (LiBH₄) for reductive cleavage to the corresponding alcohol (which can then be oxidized) might be necessary[2].
Epimerization at the α-carbon Basic conditions during hydrolysis can cause epimerization if the α-proton is acidic. Employing milder, low-temperature conditions and carefully monitoring the reaction progress is crucial[3].
Co-elution of Product and Auxiliary The final acid product and the recovered chiral auxiliary may have similar polarities, complicating purification by chromatography. Optimizing the chromatographic conditions (e.g., solvent system, column) is essential for effective separation[2].

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via Evans Chiral Auxiliary (Adapted from a similar synthesis)

This protocol is adapted from a known procedure for a similar chiral carboxylic acid and should be optimized for the synthesis of this compound.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.

  • Add ethyl iodide (1.5 eq).

  • Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate.

  • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC. Purify by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-alkylated oxazolidinone in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 2 hours.

  • Quench by adding an aqueous solution of sodium sulfite.

  • Adjust the pH to ~10 with saturated aqueous sodium bicarbonate to extract the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Diastereoselectivity in the Alkylation Step

EntrySolventBaseTemperature (°C)Diastereomeric Ratio (desired:undesired)
1THFLDA-7895:5
2THFLDA-4085:15
3TolueneNaHMDS-7892:8
4DMEKHMDS-7890:10

Note: This data is illustrative and serves as a guideline for optimization. Actual results may vary.

Table 2: Comparison of Chiral Auxiliary Cleavage Methods

MethodReagentsTypical Yield (%)Key Byproducts
Hydrolytic LiOH / H₂O₂80-90Hydroxyamide, Endocyclic cleavage products
Reductive LiBH₄75-85(R)-3-methylpentan-1-ol (requires subsequent oxidation)
Alkoxide NaOMe / MeOH85-95Methyl (R)-3-methylpentanoate (requires subsequent hydrolysis)

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) AcylatedAux N-Propionyl Oxazolidinone Aux->AcylatedAux n-BuLi, THF, -78°C to RT PropCl Propionyl Chloride PropCl->AcylatedAux Enolate Sodium Enolate AcylatedAux->Enolate NaHMDS, THF, -78°C AlkylatedProduct N-Alkylated Oxazolidinone (Major Diastereomer) Enolate->AlkylatedProduct EtI Ethyl Iodide EtI->AlkylatedProduct FinalProduct This compound AlkylatedProduct->FinalProduct LiOH, H₂O₂, THF/H₂O, 0°C

Figure 1: Experimental workflow for the asymmetric synthesis of this compound.

troubleshooting_diastereoselectivity Start Low Diastereoselectivity Observed Temp Is Reaction Temperature Optimal? (e.g., -78°C) Start->Temp Temp->Start No, Optimize Temperature Reagents Are Reagents and Solvents Pure and Anhydrous? Temp->Reagents Yes Reagents->Start No, Purify/Dry Reagents Base Is the Base/Lewis Acid Combination Optimal? Reagents->Base Yes Base->Start No, Screen Bases/Additives Auxiliary Is the Chiral Auxiliary Enantiomerically Pure? Base->Auxiliary Yes Auxiliary->Start No, Use Pure Auxiliary End High Diastereoselectivity Achieved Auxiliary->End Yes

Figure 2: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Asymmetric Synthesis of Chiral Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of chiral acids. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee) or Diastereoselectivity (dr)

Q1: My reaction is producing the chiral acid with a low enantiomeric or diastereomeric excess. What are the common causes and how can I improve it?

A1: Low stereoselectivity is a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Catalyst/Reagent Purity and Integrity: Ensure the chiral catalyst, ligand, or auxiliary is of high chemical and enantiomeric purity.[1] Impurities can act as catalyst poisons or promote a non-selective background reaction.[1] For catalysts sensitive to air and moisture, ensure they have been handled and stored correctly under an inert atmosphere to prevent decomposition.[1][3]

  • Reaction Temperature: Temperature significantly impacts enantioselectivity. Lowering the reaction temperature (e.g., to -78 °C) often increases the energy difference between the diastereomeric transition states, leading to higher stereoselectivity.[4] Conversely, higher temperatures can provide enough energy to overcome this difference, resulting in a loss of selectivity.[4]

  • Solvent Effects: The choice of solvent can influence the conformation of the substrate-catalyst complex and the solvation of the transition states.[1][4] It is advisable to screen a range of solvents with varying polarities and coordinating abilities to find the optimal medium for your specific reaction.

  • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.[1] A low catalyst concentration may allow a non-catalyzed, non-selective reaction to compete, while high concentrations can lead to the formation of less selective catalyst aggregates.[1]

  • Lewis Acid Choice (for auxiliary-based methods): When using a chiral auxiliary, the Lewis acid plays a crucial role in coordinating to the substrate, enhancing its reactivity and locking it into a conformation that promotes facial selectivity.[4] Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) can be critical to achieving high diastereoselectivity.[4]

Troubleshooting Workflow for Low Stereoselectivity

Low_Stereoselectivity cluster_steps start Low ee or dr Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical Start Here check_purity Check Purity of Catalyst, Ligand, Auxiliary, and Starting Materials validate_analytical->check_purity Method Valid optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Materials Pure screen_solvent Screen Solvents optimize_temp->screen_solvent optimize_catalyst Optimize Catalyst Loading screen_solvent->optimize_catalyst screen_lewis_acid Screen Lewis Acids (if applicable) optimize_catalyst->screen_lewis_acid end High ee or dr Achieved screen_lewis_acid->end

Caption: A logical workflow for troubleshooting low enantioselectivity or diastereoselectivity.

Q2: I have confirmed my analytical method is accurate, but the enantiomeric excess (ee) is still low. What should I investigate next?

A2: After validating your analytical method, the next step is to scrutinize the purity of all starting materials.[3] Trace impurities in your substrate or reagents can act as inhibitors or competing substrates, leading to poor enantioselectivity.[3] The quality and purity of your catalyst are paramount. Even minor variations in the ligand or metal precursor can have a significant impact.[3] Consider preparing a fresh batch of catalyst or sourcing it from a highly reputable supplier.

Issue 2: Low Reaction Yield

Q3: My reaction has high stereoselectivity, but the yield of the chiral acid is poor. What are the potential causes?

A3: Low yields can be attributed to several factors, even when stereoselectivity is high.

  • Anhydrous Conditions: Many asymmetric reactions are sensitive to moisture, which can quench reactive species like Lewis acids or organometallic reagents.[4] Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Stoichiometry: The stoichiometry of the reagents should be carefully optimized.[4] An excess of one reactant may be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts.[4] Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS) to determine the optimal reaction time.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the starting materials or solvent.[3]

  • Purification Losses: The purification process itself can be a significant source of yield loss, especially if the product is volatile, unstable on silica gel, or difficult to separate from byproducts.

Troubleshooting Workflow for Low Reaction Yield

Low_Yield cluster_steps start Low Yield Observed check_conditions Verify Anhydrous Conditions & Inert Atmosphere start->check_conditions optimize_stoichiometry Optimize Reagent Stoichiometry check_conditions->optimize_stoichiometry Conditions OK monitor_reaction Monitor Reaction Profile (Time & Temperature) optimize_stoichiometry->monitor_reaction check_catalyst Investigate Catalyst Deactivation monitor_reaction->check_catalyst review_purification Review Purification Procedure check_catalyst->review_purification Catalyst Stable end Improved Yield Achieved review_purification->end

Caption: A systematic workflow for troubleshooting low reaction yield.

Issue 3: Difficulty with Chiral Auxiliary or Diastereomer Separation

Q4: I am using a chiral auxiliary, but I am having difficulty separating the resulting diastereomers.

A4: The separation of diastereomers can be challenging due to their similar physical properties.[4] If standard silica gel chromatography is ineffective, consider the following strategies:

  • Alternative Chromatography: Try a different stationary phase, such as alumina, or consider reverse-phase chromatography.

  • Derivatization: Converting the diastereomeric mixture into different derivatives (e.g., esters from alcohols) can alter their chromatographic behavior, making separation easier.[4] The derivatizing group can be removed after separation.[4]

  • Crystallization: Diastereomers often have different solubilities, which can be exploited for separation by fractional crystallization.[5]

Q5: The removal of my chiral auxiliary is proving difficult or is causing racemization of my chiral acid.

A5: Cleavage of the chiral auxiliary is a critical step. The conditions must be carefully chosen to be effective without causing epimerization at the newly formed stereocenter.

  • Mild Cleavage Conditions: Explore a variety of cleavage conditions, starting with the mildest ones reported for your specific auxiliary. For example, for N-acyloxazolidinone auxiliaries, hydrolysis can often be achieved with lithium hydroxide/hydrogen peroxide.

  • Temperature Control: Perform the cleavage reaction at low temperatures to minimize the risk of racemization.

  • Alternative Reagents: If one set of cleavage reagents is problematic, investigate alternatives. For instance, if basic hydrolysis is causing issues, an acidic or reductive cleavage might be more suitable.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical optimization data for the asymmetric alkylation of a carboxylic acid derivative.

EntryLewis Acid (eq.)SolventTemp (°C)Yield (%)dr (anti:syn)
1TiCl₄ (1.1)CH₂Cl₂-788595:5
2TiCl₄ (1.1)Toluene-788292:8
3SnCl₄ (1.1)CH₂Cl₂-787588:12
4Et₂AlCl (1.1)CH₂Cl₂-789090:10
5TiCl₄ (1.1)CH₂Cl₂08880:20
6TiCl₄ (0.8)CH₂Cl₂-786594:6

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation using a Chiral Auxiliary

  • Preparation: Under an inert atmosphere of argon, dissolve the chiral auxiliary-bound substrate (1.0 eq) in anhydrous solvent (e.g., CH₂Cl₂) and cool the solution to the desired temperature (e.g., -78 °C).

  • Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the solution and stir for 30 minutes.

  • Alkylation: Add the alkylating agent (1.2 eq) and continue stirring, monitoring the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Cleavage of an N-Acyloxazolidinone Auxiliary

  • Dissolution: Dissolve the purified N-acyloxazolidinone diastereomer (1.0 eq) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and aqueous hydrogen peroxide (30% w/w, 4.0 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours or until TLC indicates complete consumption of the starting material.

  • Workup: Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chiral carboxylic acid.[4]

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

  • Derivatization (if necessary): Convert the chiral carboxylic acid to a suitable derivative (e.g., a methyl ester using TMS-diazomethane) to improve its chromatographic properties.

  • Standard Preparation: Prepare a standard solution of the racemic product at a known concentration.

  • Sample Preparation: Dissolve the chiral product in the mobile phase at a similar concentration.

  • Analysis:

    • Select a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase (typically a mixture of hexanes and isopropanol).[4]

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

  • Calculation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak.[6][7]

References

Enhancing enantiomeric excess in (R)-3-Methyl-pentanoic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the enantiomeric excess (e.e.) in the preparation of (R)-3-Methyl-pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for preparing enantiomerically enriched this compound?

A1: There are three main strategies for obtaining this compound with high enantiomeric excess:

  • Asymmetric Synthesis using Chiral Auxiliaries: This method involves the temporary attachment of a chiral molecule (auxiliary) to an achiral substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation. The auxiliary is removed after the desired stereocenter is created.

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer in a racemic mixture of a 3-methylpentanoic acid derivative (e.g., an ester), leaving the other enantiomer unreacted and thus enriched.

  • Classical Resolution via Diastereomeric Salt Formation: This method involves reacting a racemic mixture of 3-methylpentanoic acid with a single enantiomer of a chiral base (resolving agent). This forms a mixture of diastereomeric salts which can be separated by physical means, such as fractional crystallization, due to their different solubilities. The desired enantiomer of the acid is then recovered from the separated salt.[1][2][3]

Q2: How can I determine the enantiomeric excess of my this compound sample?

A2: The most common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. The e.e. is calculated from the relative peak areas of the two enantiomers.

Troubleshooting Guides

Asymmetric Synthesis using Chiral Auxiliaries (e.g., Evans Oxazolidinones)

Problem: Low Diastereoselectivity/Enantiomeric Excess

Potential Cause Troubleshooting Suggestion
Suboptimal Lewis Acid The choice of Lewis acid is critical for achieving high diastereoselectivity. Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the optimal one for your specific substrate and reaction conditions.
Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by favoring the transition state leading to the major diastereomer.
Inappropriate Solvent The solvent can influence the conformation of the chiral auxiliary-substrate complex and the reactivity of the enolate. Test a variety of anhydrous aprotic solvents (e.g., THF, dichloromethane) to identify the best one for your system.
Impure Chiral Auxiliary The presence of the wrong enantiomer of the chiral auxiliary will directly lead to the formation of the undesired product enantiomer. Ensure the chiral auxiliary is of high enantiomeric purity.
Incomplete Enolate Formation Incomplete deprotonation before the addition of the electrophile can lead to side reactions and lower stereoselectivity. Ensure complete enolate formation by using a sufficient amount of a suitable base (e.g., LDA, NaHMDS) and adequate reaction time at low temperature.

Problem: Low Yield

Potential Cause Troubleshooting Suggestion
Presence of Moisture All reagents and solvents must be strictly anhydrous, as moisture can quench the base and the enolate. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere.
Incorrect Stoichiometry Carefully optimize the molar ratios of the substrate, base, and electrophile. An excess of the electrophile may be necessary to drive the reaction to completion.
Product Decomposition Prolonged reaction times or elevated temperatures during workup and purification can lead to product degradation. Monitor the reaction closely by TLC and minimize the time the product is exposed to harsh conditions.
Difficult Auxiliary Cleavage The conditions for removing the chiral auxiliary can sometimes lead to product loss. Ensure the chosen cleavage method (e.g., hydrolysis with LiOH/H₂O₂) is suitable for your substrate and that the reaction goes to completion without side reactions.
Enzymatic Kinetic Resolution

Problem: Low Enantioselectivity (low e.e.)

Potential Cause Troubleshooting Suggestion
Suboptimal Enzyme The choice of enzyme is crucial. Screen different lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase) to find one with high enantioselectivity for your specific substrate.
Reaction Proceeded Past 50% Conversion In kinetic resolution, the e.e. of both the product and the remaining substrate is highest at or near 50% conversion. Monitor the reaction progress carefully and stop it at the optimal point.
Inappropriate Acyl Donor For transesterification reactions, the choice of acyl donor (e.g., vinyl acetate, ethyl acetate) can impact both the reaction rate and enantioselectivity. Screen different acyl donors.
Unsuitable Solvent or pH The nature of the organic solvent can significantly affect enzyme activity and enantioselectivity.[4] Test a range of non-polar organic solvents. If using an aqueous system, ensure the pH is optimal for the chosen lipase.
Incorrect Temperature Enzyme activity is temperature-dependent. Determine the optimal temperature for the lipase to maximize both activity and enantioselectivity.

Problem: Low Conversion/Yield

Potential Cause Troubleshooting Suggestion
Low Enzyme Activity Ensure the enzyme is active and has been stored correctly. Increase the enzyme loading if necessary.
Poor Substrate Solubility The substrate must be soluble in the reaction medium to be accessible to the enzyme. Choose a solvent in which the substrate has good solubility.
Product Inhibition The product of the enzymatic reaction can sometimes inhibit the enzyme, slowing down the reaction rate. Consider in-situ product removal if this is suspected.
Insufficient Reaction Time The reaction may simply need more time to reach the desired conversion. Monitor the reaction over a longer period.
Classical Resolution via Diastereomeric Salt Formation

Problem: Poor Separation of Diastereomers

Potential Cause Troubleshooting Suggestion
Inappropriate Resolving Agent The choice of the chiral resolving agent is the most critical factor. Screen a variety of commercially available chiral amines (e.g., (R)-1-phenylethylamine, ephedrine) to find one that forms diastereomeric salts with significantly different solubilities.
Unsuitable Crystallization Solvent The solvent plays a key role in the differential solubility of the diastereomeric salts. Screen a range of solvents and solvent mixtures to find conditions that maximize the precipitation of one diastereomer while keeping the other in solution.
Crystallization Occurred Too Quickly Rapid crystallization can trap impurities and the undesired diastereomer in the crystal lattice, leading to low enantiomeric excess. Allow the solution to cool slowly to promote the formation of well-defined, pure crystals.
Insufficient Number of Recrystallizations Often, a single crystallization is not enough to achieve high enantiomeric purity. Perform multiple recrystallizations, monitoring the optical purity of the crystals after each step.

Quantitative Data Presentation

Table 1: Comparison of Methods for the Preparation of Enantiomerically Enriched 3-Methyl-pentanoic Acid

Method Chiral Inductor/Resolving Agent Substrate Typical Enantiomeric Excess (e.e.) of (R)-enantiomer
Asymmetric Alkylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propanoyl-oxazolidinone>98% d.e. (leading to >98% e.e. after cleavage)
Enzymatic Kinetic ResolutionCandida antarctica Lipase B (CALB)Racemic methyl 3-methylpentanoate>95% e.e. (for unreacted (R)-ester at ~50% conversion)
Classical Resolution(R)-1-PhenylethylamineRacemic 3-methylpentanoic acid>95% e.e. (after multiple recrystallizations)

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound using an Evans Auxiliary

This protocol describes the asymmetric alkylation of an N-acyloxazolidinone to introduce the chiral center, followed by hydrolysis to yield the desired carboxylic acid.

  • Acylation of the Chiral Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium dropwise until a faint orange color persists.

    • Add propanoyl chloride dropwise and stir the reaction at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

    • Purify the N-propanoyloxazolidinone by flash chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-propanoyloxazolidinone in anhydrous THF and cool to -78 °C.

    • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) dropwise and stir for 30 minutes to form the sodium enolate.

    • Add ethyl iodide (or another suitable ethylating agent) and continue stirring at -78 °C for 2-4 hours.

    • Monitor the reaction by TLC. Once complete, quench with saturated aqueous NH₄Cl.

    • Extract the product and purify by flash chromatography to separate the diastereomers.

  • Auxiliary Cleavage:

    • Dissolve the major, purified diastereomer in a mixture of THF and water at 0 °C.

    • Add aqueous hydrogen peroxide (30%) followed by lithium hydroxide.

    • Stir vigorously at 0 °C for 2 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Make the solution basic (pH ~10) with sodium bicarbonate and extract with an organic solvent to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate to isolate the this compound.

    • Dry the organic layer, remove the solvent under reduced pressure, and determine the enantiomeric excess by chiral HPLC or GC.[5][6]

Protocol 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-Methylpentanoate

This protocol utilizes Candida antarctica Lipase B (CALB) to selectively hydrolyze the (S)-enantiomer of methyl 3-methylpentanoate, leaving the desired (R)-enantiomer unreacted.

  • Reaction Setup:

    • To a solution of racemic methyl 3-methylpentanoate in a suitable organic solvent (e.g., hexane or tert-butyl methyl ether), add immobilized Candida antarctica Lipase B (e.g., Novozym 435).

    • Add a controlled amount of water (or a buffer solution) to facilitate the hydrolysis.

    • Stir the mixture at a constant, optimized temperature (e.g., 40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals.

    • Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining ester and the formed acid.

  • Work-up:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • The filtrate contains the unreacted (R)-methyl 3-methylpentanoate and the produced (S)-3-methylpentanoic acid.

    • Separate the ester and the acid by extraction with an aqueous base (e.g., NaHCO₃ solution). The acid will move to the aqueous layer as its salt, while the ester remains in the organic layer.

    • Isolate the (R)-methyl 3-methylpentanoate from the organic layer.

    • Acidify the aqueous layer and extract to isolate the (S)-3-methylpentanoic acid, if desired.

  • Hydrolysis of the (R)-ester:

    • Hydrolyze the enantiomerically enriched (R)-methyl 3-methylpentanoate using standard procedures (e.g., with aqueous NaOH followed by acidification) to obtain this compound.

    • Determine the final enantiomeric excess by chiral HPLC or GC.[7]

Protocol 3: Classical Resolution of Racemic 3-Methyl-pentanoic Acid

This protocol describes the separation of enantiomers through the formation and fractional crystallization of diastereomeric salts with (R)-1-phenylethylamine.

  • Diastereomeric Salt Formation:

    • Dissolve racemic 3-methylpentanoic acid in a suitable hot solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in the same solvent.

    • Slowly add the amine solution to the hot acid solution with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The mother liquor will be enriched in the other diastereomer.

  • Recrystallization:

    • To improve the purity of the diastereomeric salt, recrystallize it from the same solvent system. Repeat this process until the optical rotation of the salt becomes constant, indicating that it is diastereomerically pure.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the purified diastereomeric salt in water and add an excess of a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and the chiral amine.

    • Extract the liberated this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

    • Determine the enantiomeric excess by chiral HPLC or GC.[1][2][3]

Visualizations

Asymmetric_Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux Chiral Auxiliary ((4R,5S)-Oxazolidinone) AcylAux N-Propanoyl Oxazolidinone Aux->AcylAux  n-BuLi, THF, -78°C AcidChloride Propanoyl Chloride AcidChloride->AcylAux Enolate Chiral Enolate AcylAux->Enolate  NaHMDS, THF, -78°C AlkylatedAux Alkylated Auxiliary (Diastereomeric Mixture) Enolate->AlkylatedAux AlkylHalide Ethyl Iodide AlkylHalide->AlkylatedAux PurifiedAux Purified Diastereomer AlkylatedAux->PurifiedAux  Chromatography FinalProduct (R)-3-Methyl-pentanoic Acid PurifiedAux->FinalProduct  LiOH, H₂O₂ Enzymatic_Resolution_Workflow cluster_reaction Step 1: Enzymatic Hydrolysis cluster_separation Step 2: Separation cluster_hydrolysis Step 3: Hydrolysis RacemicEster Racemic Methyl 3-Methylpentanoate Mixture Mixture of (R)-Ester and (S)-Acid RacemicEster->Mixture Enzyme Lipase (CALB) Enzyme->Mixture  ~50% Conversion REster (R)-Methyl 3-Methylpentanoate Mixture->REster  Base Extraction SAcid (S)-3-Methyl-pentanoic Acid Mixture->SAcid FinalProduct (R)-3-Methyl-pentanoic Acid REster->FinalProduct  NaOH, H₃O⁺ Classical_Resolution_Workflow cluster_salt_formation Step 1: Diastereomeric Salt Formation cluster_crystallization Step 2: Fractional Crystallization cluster_liberation Step 3: Acid Liberation RacemicAcid Racemic 3-Methyl- pentanoic Acid DiastereomericSalts Mixture of Diastereomeric Salts RacemicAcid->DiastereomericSalts ResolvingAgent (R)-1-Phenylethylamine ResolvingAgent->DiastereomericSalts LessSolubleSalt Less Soluble Salt ((R)-Acid-(R)-Amine) DiastereomericSalts->LessSolubleSalt  Cooling/ Crystallization MoreSolubleSalt More Soluble Salt (in mother liquor) DiastereomericSalts->MoreSolubleSalt FinalProduct (R)-3-Methyl-pentanoic Acid LessSolubleSalt->FinalProduct  Acidification (HCl)

References

Stability issues of (R)-3-Methyl-pentanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-Methyl-pentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential challenges and offer detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: As a carboxylic acid, the ionization state of this compound is pH-dependent. Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at room temperature or higher may lead to a decrease in purity.

  • Solvent: The choice of solvent is critical. While soluble in organic solvents, its stability may vary. In aqueous solutions, the purity of the water and the presence of any contaminants can also impact stability.[1]

  • Light Exposure: Photodegradation can be a concern for many organic molecules. Exposure to UV or even ambient light over extended periods might induce degradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides that can form in certain solvents like THF or ethers, can lead to oxidative degradation of the molecule.

  • Presence of Excipients: In formulated products, interactions with excipients can affect the stability of the active ingredient.[2][3][4]

Q2: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, branched-chain carboxylic acids can undergo the following general degradation reactions under stress conditions:

  • Oxidative Degradation: The tertiary carbon atom at the branch point could be susceptible to oxidation, potentially leading to the formation of hydroxylated impurities or cleavage of the carbon chain.

  • Decarboxylation: Under certain conditions, such as high heat, carboxylic acids can undergo decarboxylation, resulting in the loss of carbon dioxide and the formation of a hydrocarbon.

  • Esterification: In the presence of alcohols, especially under acidic conditions, this compound can form the corresponding ester.

Q3: How can I monitor the stability of my this compound solution?

Regular analytical testing is crucial for monitoring the stability of your solution. The recommended methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can be used to quantify the parent compound and detect the appearance of any degradation products.

Troubleshooting Guides

Issue 1: I am observing a decrease in the purity of my this compound standard solution over time.

  • Question: What storage conditions are you using?

  • Troubleshooting Steps:

    • Verify Storage Temperature: For long-term storage, it is recommended to store solutions of this compound at low temperatures, such as 2-8°C or frozen at -20°C. Avoid repeated freeze-thaw cycles.

    • Protect from Light: Store solutions in amber vials or protect them from light to minimize the risk of photodegradation.

    • Use High-Purity Solvents: Ensure that the solvents used to prepare the solution are of high purity and free from contaminants, such as peroxides.

    • Inert Atmosphere: For sensitive applications, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Question: What solvent are you using?

  • Troubleshooting Steps:

    • Solvent Selection: this compound is soluble in organic solvents.[1] For aqueous solutions, consider using buffered solutions to maintain a stable pH. The stability in common laboratory solvents is summarized in the table below.

    • Check for Peroxides: If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for the presence of peroxides before use.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.

  • Question: Have you performed a forced degradation study?

  • Troubleshooting Steps:

    • Identify Degradation Products: Performing a forced degradation study can help to generate potential degradation products and identify their retention times in your analytical method. This will help to confirm if the unexpected peaks are related to the degradation of this compound.

    • Method Specificity: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from all potential degradation products and impurities.

  • Question: Could the unexpected peaks be from interaction with excipients?

  • Troubleshooting Steps:

    • Compatibility Studies: If your formulation contains excipients, it is essential to perform compatibility studies to rule out interactions. This involves analyzing binary mixtures of this compound with each excipient under accelerated stability conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterLimited solubilitySolubility is pH-dependent.
MethanolSoluble---
EthanolSoluble---
AcetonitrileSoluble---
Dimethyl Sulfoxide (DMSO)Soluble---
Tetrahydrofuran (THF)SolubleCheck for peroxides before use.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Parameters
Acid Hydrolysis0.1 M HCl at 60°C for 24 hours
Base Hydrolysis0.1 M NaOH at 60°C for 24 hours
Oxidation3% H₂O₂ at room temperature for 24 hours
Thermal Degradation80°C for 48 hours (in solid state and solution)
PhotostabilityExpose to UV light (254 nm) and visible light

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration with the mobile phase.

Protocol 2: GC-MS Analysis for Volatile Degradation Products

This protocol is suitable for identifying potential volatile degradation products, such as those resulting from decarboxylation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: For solutions, a direct injection may be possible depending on the solvent. For solid samples or to concentrate volatiles, headspace analysis or solid-phase microextraction (SPME) can be used. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the chromatographic properties of the carboxylic acid and any polar degradants.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc gcms GC-MS Analysis thermal->gcms photo->hplc eval Evaluate Stability & Identify Degradants hplc->eval gcms->eval

Caption: Workflow for conducting a forced degradation study.

troubleshooting_logic start Purity Decrease or Unexpected Peaks Observed check_storage Verify Storage Conditions (Temp, Light, Solvent) start->check_storage improper_storage Action: Optimize Storage (Lower Temp, Protect from Light, Use High-Purity Solvent) check_storage->improper_storage No check_method Is Analytical Method Stability-Indicating? check_storage->check_method Yes end Problem Resolved improper_storage->end develop_method Action: Develop & Validate Stability-Indicating Method check_method->develop_method No check_excipients Are Excipients Present? check_method->check_excipients Yes develop_method->end compatibility_study Action: Conduct Drug-Excipient Compatibility Studies check_excipients->compatibility_study Yes check_excipients->end No compatibility_study->end

Caption: Troubleshooting logic for stability issues.

References

Common pitfalls in the derivatization of carboxylic acids for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of carboxylic acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of carboxylic acids. Each problem is presented in a question-and-answer format with detailed solutions.

Issue: Incomplete Derivatization

Q1: My chromatogram shows broad, tailing peaks for my carboxylic acids, or multiple peaks for a single analyte. What is causing this and how can I fix it?

A1: This is a classic sign of incomplete derivatization. The polar, active hydrogens of the unreacted carboxylic acid groups interact with the GC column, leading to poor peak shape.[1][2] The presence of multiple peaks for a single analyte often corresponds to partially and fully derivatized forms.[3]

Troubleshooting Steps:

  • Verify Reagent Excess: Ensure you are using a sufficient molar excess of the derivatization reagent. For silylating agents like BSTFA, a general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens.[3] For dicarboxylic acids, a higher excess may be necessary.[3]

  • Optimize Reaction Conditions: Inadequate reaction time or temperature can prevent the reaction from reaching completion.[3] For many common derivatization reactions, heating is required.[4]

    • Silylation (e.g., with BSTFA): A common starting point is heating at 60-70°C for 30-60 minutes.[3] However, for sterically hindered compounds, longer reaction times (up to 16 hours) may be necessary.[4]

    • Esterification (e.g., with BF₃-methanol): Heating at approximately 60°C for 60 minutes is a good starting point.[2][3]

  • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can deactivate the reagent and lead to incomplete derivatization.[3][5] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Check Reagent Quality: Derivatization reagents can degrade over time, especially if not stored properly.[6] Use fresh, high-quality reagents and adhere to the recommended storage conditions.[6]

  • Consider a Catalyst: For sterically hindered or slowly reacting carboxylic acids, the addition of a catalyst can improve derivatization efficiency. For silylation with BSTFA, trimethylchlorosilane (TMCS) is a common catalyst.[4]

Issue: Low Sensitivity or No Peak Detected

Q2: I am not seeing a peak for my derivatized carboxylic acid, or the peak is very small. What are the possible causes?

A2: This issue can stem from a complete failure of the derivatization reaction, loss of the derivative during sample workup, or problems with the GC-MS system itself.[3]

Troubleshooting Steps:

  • Confirm Derivatization Success: First, rule out complete derivatization failure by following the troubleshooting steps for incomplete derivatization. The presence of a large amount of water or severely degraded reagents are common culprits for complete reaction failure.[3]

  • Prevent Hydrolysis of Derivatives: Trimethylsilyl (TMS) esters are susceptible to hydrolysis, especially in the presence of moisture.[7] Work quickly and under anhydrous conditions. If stability is a major concern, consider using a more robust derivatizing agent that forms more stable derivatives, such as those for creating t-butyldimethylsilyl (t-BDMS) ethers which are significantly more resistant to hydrolysis.[8]

  • Minimize Sample Loss during Extraction: If your protocol involves a liquid-liquid extraction after derivatization, ensure efficient partitioning of your derivative into the organic phase. Multiple extractions with a fresh solvent can improve recovery.[5]

  • Check for Adsorption in the GC System: Active sites in the GC inlet liner or column can lead to the loss of your analyte.[3] Use a deactivated liner and a high-quality, well-maintained column.

  • Optimize GC-MS Parameters: Ensure your injector temperature, oven temperature program, and mass spectrometer settings are appropriate for your specific derivative.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of carboxylic acids for GC-MS analysis.

Q3: What are the most common derivatization methods for carboxylic acids?

A3: The three main types of derivatization reactions for carboxylic acids in GC are silylation, alkylation (including esterification), and acylation.[4][8]

  • Silylation: This is the most widely used technique and involves replacing the active hydrogen of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) group.[8]

  • Alkylation (Esterification): This method converts the carboxylic acid into an ester, most commonly a methyl ester (fatty acid methyl esters or FAMEs).[4][9]

  • Acylation: This process introduces an acyl group to the carboxylic acid, forming an acid anhydride. This is also a popular method for producing volatile derivatives of highly polar compounds.[4]

Q4: How do I choose the right derivatization reagent?

A4: The choice of reagent depends on several factors, including the specific carboxylic acid, the sample matrix, and the desired sensitivity.[3][9]

  • Silylating Reagents (e.g., BSTFA, MSTFA): These are versatile and react with a wide range of functional groups containing active hydrogens (-OH, -NH, -SH, -COOH).[8] They are a good first choice for many applications.

  • Alkylating/Esterification Reagents (e.g., BF₃-Methanol, Diazomethane): Reagents like BF₃-methanol are more specific to carboxylic acids.[3] Diazomethane is highly efficient but also toxic and explosive, requiring special handling.[3]

  • Reagents for Sensitive Detection (e.g., PFBBr): For trace-level quantification, reagents like pentafluorobenzyl bromide (PFBBr) can be used to create derivatives that are highly sensitive in negative chemical ionization (NCI) mass spectrometry.[9]

Q5: What are some common side reactions to be aware of?

A5: Side reactions can lead to the formation of unexpected by-products, complicating your analysis.[10] For example, with diazomethane, side reactions can occur, and with silylating agents, certain compounds can form multiple unexpected derivatives.[10][11] It is important to be aware of the potential for artifact formation with your chosen reagent and analyte.

Quantitative Data Summary

The efficiency of derivatization can be influenced by reaction conditions. The following table summarizes typical reaction parameters for common derivatization methods.

Derivatization MethodReagentTypical Temperature (°C)Typical Time (min)Catalyst (if any)Reference(s)
SilylationBSTFA/MSTFA60-8020-60TMCS[3][4]
EsterificationBF₃-Methanol50-6060None[2]
EsterificationBCl₃-Methanol605-10None[6]
AlkylationPFBBr60-7060-90DIPEA[9]

Experimental Protocols

Below are detailed methodologies for two common derivatization procedures.

Protocol 1: Esterification of Fatty Acids to FAMEs using BF₃-Methanol [2]

  • Start with approximately 1 mg/mL of your carboxylic acid sample in a suitable solvent (e.g., acetonitrile).

  • In an autosampler vial, combine 100 µL of the acid solution with 50 µL of 14% BF₃ in methanol.

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • After cooling to room temperature, add 0.5 mL of a saturated NaCl solution and vortex for 10 seconds.

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Repeat the hexane extraction twice more, combining the hexane layers.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of Carboxylic Acids using BSTFA [4][5]

  • Place 0.1-1 mg of your dried carboxylic acid sample in a 2 mL reaction vial. It is crucial that the sample is completely dry as moisture will deactivate the silylating reagent.[5]

  • Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst for enhanced reactivity if needed).[5]

  • Tightly cap the vial and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample can be directly injected into the GC-MS system. No extraction or work-up is typically required.[5]

Visual Workflows

General Derivatization Workflow for GC-MS Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Workup cluster_analysis Analysis Sample Carboxylic Acid Sample Dry Drying (if aqueous) Sample->Dry Reagent Add Derivatization Reagent & Solvent Dry->Reagent React Heat to React Reagent->React Workup Extraction / Cleanup (if necessary) React->Workup Final_Sample Final Derivatized Sample Workup->Final_Sample GCMS GC-MS Analysis Final_Sample->GCMS

Caption: A generalized workflow for the derivatization of carboxylic acids prior to GC-MS analysis.

Troubleshooting Logic for Incomplete Derivatization

Troubleshooting_Incomplete_Derivatization cluster_checks Initial Checks cluster_solutions Solutions cluster_advanced Advanced Solutions Start Problem: Incomplete Derivatization (e.g., tailing peaks) CheckReagent Is reagent in sufficient excess? Start->CheckReagent CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions IncreaseReagent Increase reagent amount CheckReagent->IncreaseReagent CheckMoisture Were anhydrous conditions maintained? CheckConditions->CheckMoisture Optimize Increase time/temperature CheckConditions->Optimize CheckReagentQuality Is the reagent fresh and stored properly? CheckMoisture->CheckReagentQuality DrySystem Use dry glassware/solvents CheckMoisture->DrySystem NewReagent Use fresh reagent CheckReagentQuality->NewReagent AddCatalyst Add a catalyst (e.g., TMCS) CheckReagentQuality->AddCatalyst End Successful Derivatization IncreaseReagent->End Optimize->End DrySystem->End NewReagent->End AddCatalyst->End

Caption: A logical flowchart for troubleshooting incomplete derivatization of carboxylic acids.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of (R)-3-Methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (R)-3-Methyl-pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[3][4] For small molecules like 3-Methyl-pentanoic acid, which can be challenging to retain on reversed-phase columns, co-elution with endogenous matrix components like phospholipids is a common cause of matrix effects.[5][6]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative approach compares the analyte's peak area in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration.[1] The ratio of these peak areas provides a quantitative measure of the matrix effect.[1]

Q3: What are the common sources of matrix effects in biological samples like plasma or urine?

A3: Common sources of matrix effects in biological fluids include:

  • Phospholipids: Particularly prevalent in plasma and serum samples, these molecules are a major cause of ion suppression in electrospray ionization (ESI).[5]

  • Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can interfere with the ionization process.[1]

  • Endogenous Metabolites: Co-eluting metabolites with similar properties to this compound can compete for ionization.

  • Proteins: Although most are removed during sample preparation, residual proteins can still cause interference.[7]

  • Anticoagulants and other additives: Substances used during sample collection can also contribute to matrix effects.[1]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or Inconsistent Results

This is a common symptom of ion suppression. Follow these steps to troubleshoot:

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Start: Poor Signal or Inconsistent Results assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, Derivatization) me_present->optimize_sp Yes end_bad Further Method Development Needed me_present->end_bad No (Investigate other causes) optimize_chrom Optimize Chromatography (Gradient, Column Chemistry) optimize_sp->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is reassess Re-assess Matrix Effects use_is->reassess reassess->me_present end_good Problem Resolved reassess->end_good No Significant Effects SPE_Workflow start Start: Sample pretreatment Sample Pre-treatment (e.g., Acidification, IS Spiking) start->pretreatment conditioning Condition SPE Cartridge (e.g., Methanol, Water) pretreatment->conditioning loading Load Sample conditioning->loading washing Wash Cartridge (Remove Interferences) loading->washing elution Elute Analyte (e.g., Acetonitrile/Methanol) washing->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Derivatization reagents This compound + 3-NPH + EDC/Pyridine product Derivatized Product (3-nitrophenylhydrazone) reagents->product 60°C, 30 min

References

Validation & Comparative

Validation of analytical methods for (R)-3-Methyl-pentanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral molecules like (R)-3-Methyl-pentanoic acid is crucial for understanding its biological activity, metabolic fate, and for quality control in pharmaceutical production. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography (GC) and Liquid Chromatography (LC) based techniques.

Methodology Comparison: GC vs. LC Approaches

The quantification of this compound presents a challenge due to its chirality and typically low concentrations in biological matrices. Both GC and LC methods have been successfully applied, each with distinct advantages and disadvantages. A key consideration for both techniques is the need for derivatization to enhance analyte volatility for GC or to improve detection and chromatographic separation for LC.

Gas Chromatography (GC) methods often employ chiral stationary phases, such as those based on cyclodextrins, for the direct separation of enantiomers. Alternatively, an indirect approach involves derivatization of the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Liquid Chromatography (LC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. Similar to GC, both direct analysis on a chiral stationary phase and indirect analysis via diastereomer formation are viable strategies. LC-MS/MS methods are often preferred for complex biological samples due to the enhanced specificity provided by mass spectrometric detection.

Quantitative Performance of Analytical Methods

The following tables summarize the validation parameters for representative GC and LC-based methods for the quantification of this compound. It is important to note that finding a single source with a direct head-to-head comparison and complete validation data for this specific analyte is challenging. Therefore, the data presented is a composite representation based on established methods for similar chiral short-chain fatty acids.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterPerformance
Linearity (R²) ≥ 0.99
Limit of Quantification (LOQ) 1 - 10 µg/mL
Accuracy (% Bias) ± 15%
Precision (% RSD) < 15%
Recovery 80 - 110%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterPerformance
Linearity (R²) ≥ 0.995
Limit of Quantification (LOQ) 0.1 - 1 µg/mL
Accuracy (% Bias) ± 15%
Precision (% RSD) < 15%
Recovery > 90%

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of these analytical methods. Below are representative protocols for a chiral GC-MS method and a chiral LC-MS/MS method.

Protocol 1: Chiral GC-MS Method

This protocol describes an indirect method involving derivatization with a chiral amine followed by GC-MS analysis.

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, microbial culture supernatant), add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent (e.g., toluene).

    • Add a chiral derivatizing agent, such as (S)-1-phenylethylamine, and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide).

    • Incubate the reaction mixture at 60°C for 30 minutes to form diastereomeric amides.

    • Quench the reaction and perform a cleanup step to remove excess reagents.

  • GC-MS Analysis:

    • Column: Standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Injector: Splitless mode at 250°C.

    • Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 50-350 or using selected ion monitoring (SIM) for target ions.

Protocol 2: Chiral LC-MS/MS Method

This protocol outlines a direct method using a chiral stationary phase for the separation of enantiomers.

  • Sample Preparation:

    • To 50 µL of sample, add an internal standard.

    • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: Chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based chiral column).

    • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the described GC-MS and LC-MS/MS methods.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation1 Evaporation LLE->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 Add_Reagents Add Chiral Derivatizing Agent & Coupling Agent Reconstitution1->Add_Reagents Incubation Incubation Add_Reagents->Incubation Cleanup Cleanup Incubation->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection Separation->Detection

Chiral GC-MS Workflow

LC_MS_MS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Sample Add_IS_LC Add Internal Standard Sample_LC->Add_IS_LC Protein_Precipitation Protein Precipitation Add_IS_LC->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation_LC Evaporation Centrifugation->Evaporation_LC Reconstitution_LC Reconstitution Evaporation_LC->Reconstitution_LC LC_Injection LC Injection Reconstitution_LC->LC_Injection Chiral_Separation Chiral Separation LC_Injection->Chiral_Separation MS_MS_Detection MS/MS Detection Chiral_Separation->MS_MS_Detection

Chiral LC-MS/MS Workflow

Conclusion

Both chiral GC-MS and LC-MS/MS methods are powerful tools for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS generally offers lower limits of quantification and may be more suitable for complex biological samples. However, GC-MS can be a robust and reliable alternative, particularly when high-resolution separation is achieved on a chiral stationary phase. Proper method validation is critical to ensure the accuracy and reliability of the quantitative data.

A Guide to Inter-laboratory Comparison of Chiral Separation Methods for Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral organic acids is a critical aspect of pharmaceutical development, metabolism studies, and quality control. The biological activity of chiral molecules can vary significantly between enantiomers, with one being therapeutic while the other may be inactive or even harmful. Consequently, robust and reliable analytical methods for their separation and quantification are paramount. This guide provides a comparative overview of commonly employed chiral separation techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of organic acids, drawing upon data from various validation studies.

Comparative Performance of Chiral Separation Methods

The selection of an appropriate chiral separation method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. The following tables summarize the performance of different HPLC and GC methods for the chiral separation of representative organic acids based on published validation data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for chiral separations, offering a broad range of chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the enantioseparation of many chiral organic acids.

Table 1: Performance Data for Chiral HPLC Methods for 2-Arylpropionic Acids (Profens)

AnalyteChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Linearity (R²)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
IbuprofenChiralpak® ADAcetonitrile/0.05% TFA in water1.73>0.991.098-102<2.0[1]
FlurbiprofenChiralpak® IAAcetonitrile/0.05% TFA in water3.12>0.990.597-103<2.0
KetoprofenChiralpak® IAAcetonitrile/0.05% TFA in water1.77>0.990.598-102<2.0
NaproxenChiralpak® AD-RHAcetonitrile/0.05% TFA in water>2.0>0.991.095-105<2.0[1]
SuprofenChiralpak® AD-RHAcetonitrile/Ethanol/0.05% TFA in water>2.0>0.990.597-103<2.0[1]

Table 2: Performance Data for Chiral HPLC Method for Lactic Acid

AnalyteChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Linearity (R²)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Lactic AcidChirobiotic™ TAGAcetic acid/Triethylamine in Water/Methanol>1.5>0.99Not ReportedNot ReportedNot Reported[2]
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile organic acids, derivatization is typically required to increase their volatility. Chiral separations in GC are often achieved using cyclodextrin-based CSPs.

Table 3: Performance Data for Chiral GC Methods for Organic Acids (after derivatization)

AnalyteChiral Stationary Phase (CSP)Derivatizing AgentResolution (Rs)Linearity (R²)LOQ (µM)Accuracy (% Recovery)Precision (%RSD)Reference
Lactic Acidβ-Cyclodextrin basedl-menthol and acetyl chloride>1.5>0.990.11 (L-LA), 0.13 (D-LA)88.17-102.304.23-17.26[3]
2-Hydroxyglutaric Acidβ-Cyclodextrin basedl-menthol and acetyl chloride>1.5>0.991.16 (L-2-HG), 1.12 (D-2-HG)88.17-102.304.23-17.26[3]
Mandelic Acid DerivativesPermethylated CyclodextrinVarious>1.1Not ReportedNot ReportedNot ReportedNot Reported[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of chiral separation methods. Below are representative methodologies extracted from the referenced validation studies.

Chiral HPLC Method for 2-Arylpropionic Acids (Profens)[1]
  • Instrumentation: High-Performance Liquid Chromatograph with UV detector.

  • Column: Chiralpak® AD-RH (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid in water in various ratios depending on the analyte. For some profens, ethanol was used as an organic modifier to improve resolution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a specific wavelength depending on the analyte (e.g., 220 nm for ibuprofen).

  • Sample Preparation: Standard solutions of the profens were prepared in the mobile phase.

Chiral GC Method for Lactic and 2-Hydroxyglutaric Acid[4]
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Capillary column with a β-cyclodextrin-based chiral stationary phase.

  • Derivatization: The organic acids were derivatized with l-menthol and acetyl chloride to form diastereomeric esters.[3]

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient was used to separate the diastereomeric derivatives.

  • Injection: Splitless injection mode.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Workflow for Inter-laboratory Comparison

To formally assess the robustness and transferability of a chiral separation method, an inter-laboratory comparison study is the gold standard. The following diagram illustrates a generalized workflow for such a study.

Interlaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives (e.g., assess method reproducibility) P2 Select Analytes and Test Materials P1->P2 P3 Develop and Optimize Standardized Analytical Protocol P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Test Materials and Protocol to Labs P4->E1 E2 Laboratories Perform Analyses (following the standardized protocol) E1->E2 E3 Data Collection and Reporting (using a uniform format) E2->E3 A1 Statistical Analysis of Data (e.g., ANOVA, Cochran's test) E3->A1 A2 Evaluation of Method Performance (Repeatability and Reproducibility) A1->A2 A3 Preparation of Final Report and Publication A2->A3

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral carboxylic acids, such as 3-methylpentanoic acid, is a critical task in various fields, including pharmaceutical development, flavor and fragrance analysis, and metabolomics. The choice of the appropriate chiral stationary phase (CSP) is paramount for achieving successful and efficient separation. This guide provides a comparative overview of different CSPs and methodologies for the chiral resolution of 3-methylpentanoic acid, supported by experimental data from closely related compounds to facilitate informed decision-making.

Comparison of Chiral Separation Platforms

Three primary methodologies are commonly employed for the chiral separation of small aliphatic carboxylic acids like 3-methylpentanoic acid: High-Performance Liquid Chromatography (HPLC) using polysaccharide-based CSPs, HPLC with anion-exchange CSPs, and Gas Chromatography (GC) following derivatization. Each approach offers distinct advantages and is suited to different analytical requirements.

ParameterPolysaccharide-Based CSP (e.g., CHIRALPAK® AD-H)Anion-Exchange CSP (e.g., CHIRALPAK® QN-AX)Gas Chromatography (GC) with Derivatization
Analyte Form Native (underivatized)Native (underivatized)Diastereomeric Ester Derivatives
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) on silica gelQuinine-based weak anion exchanger on silica gelAchiral (e.g., DB-5) or Chiral (e.g., Cyclodextrin-based)
Mobile Phase/Carrier Gas n-Hexane/2-Propanol/Trifluoroacetic AcidMethanol/Acetic Acid/Ammonium AcetateHelium or Hydrogen
Detection UV (after derivatization) or Refractive Index (RI)Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)Flame Ionization Detector (FID) or MS
Separation Principle Enantiomers interact differently with the chiral polymer grooves.Ion-exchange interaction between the acidic analyte and the basic chiral selector.Diastereomers have different boiling points and/or interactions with the stationary phase.
Typical Performance
Retention Factor (k)Data not available for 3-methylpentanoic acid. For 2-hydroxy-2-methylbutanoic acid on CHIRALPAK IG: k1 = 2.5, k2 = 2.9[1]Data not available for 3-methylpentanoic acid. For N-protected amino acids, retention is tunable by adjusting mobile phase additives.[2]Dependent on derivative and column.
Separation Factor (α)For 2-hydroxy-2-methylbutanoic acid on CHIRALPAK IG: 1.16[1]Generally high for acidic compounds.Dependent on derivatizing agent and column.
Resolution (Rs)For 2-hydroxy-2-methylbutanoic acid on CHIRALPAK IG: >1.5 (baseline separation)[1]Generally provides baseline resolution for acidic analytes.[2]Can achieve high resolution.
Analysis Time Typically 10-30 minutesTypically 10-20 minutesTypically 10-30 minutes

Experimental Protocols

Method 1: HPLC with Polysaccharide-Based Chiral Stationary Phase

This method is based on the separation of a structurally similar compound, 2-hydroxy-2-methylbutanoic acid, on a polysaccharide-based CSP.[1]

  • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., RI or MS, as 3-methylpentanoic acid lacks a strong chromophore).

  • Chiral Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v). The ratio may need optimization for 3-methylpentanoic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the racemic 3-methylpentanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The two enantiomers should elute as distinct peaks. Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the separation performance. A resolution value greater than 1.5 indicates baseline separation.

Method 2: HPLC with Anion-Exchange Chiral Stationary Phase

This protocol is based on the general guidelines for separating acidic compounds on CHIRALPAK® QN-AX and QD-AX columns.[2][3]

  • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and a detector suitable for non-UV absorbing compounds (e.g., MS or ELSD).

  • Chiral Column: CHIRALPAK® QN-AX (or QD-AX for inverted elution order), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A typical starting mobile phase is Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w). The ratio of the acid and salt can be adjusted to optimize retention and selectivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the racemic 3-methylpentanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Monitor the separation of the two enantiomers and calculate the chromatographic parameters (k, α, and Rs).

Method 3: Gas Chromatography with Derivatization

This method involves converting the carboxylic acid enantiomers into diastereomeric esters, which can then be separated on a standard achiral GC column.[4][5]

  • Derivatization to Diastereomeric Esters:

    • Chiral Derivatizing Agent (CDA): A chiral alcohol, such as (R)-(-)-2-octanol or another suitable chiral alcohol.

    • Procedure:

      • Activate the carboxylic acid group of 3-methylpentanoic acid. A common method is to convert it to its acid chloride using thionyl chloride or oxalyl chloride.

      • React the activated acid with the chiral alcohol in the presence of a non-chiral base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane).

      • After the reaction is complete, perform a workup to remove excess reagents. This typically involves washing with dilute acid, then dilute base, followed by water, and finally drying the organic layer.

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A standard non-chiral capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector and Detector Temperatures: Typically set to 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min. The program will need to be optimized for the specific diastereomeric esters.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for injection.

  • Data Analysis: The two diastereomers should be separated based on their different physical properties. The peak areas can be used to determine the enantiomeric ratio of the original 3-methylpentanoic acid sample.

Visualizing the Workflow and Logic

To better understand the experimental processes and decision-making involved in chiral separations, the following diagrams, generated using Graphviz, illustrate a typical HPLC workflow and the logic for selecting a suitable chiral stationary phase.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Racemic 3-Methylpentanoic Acid Sample Dissolve Dissolve Sample in Mobile Phase Sample->Dissolve Solvent Mobile Phase Preparation Solvent->Dissolve Filter Filter Sample Dissolve->Filter HPLC HPLC System Filter->HPLC Column Chiral Column HPLC->Column Detector Detector (MS, ELSD, or RI) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analysis Calculate k, α, Rs Chromatogram->Analysis Report Generate Report Analysis->Report CSP_Selection_Logic cluster_csp_types Chiral Stationary Phase (CSP) Types Analyte Analyte Properties: - 3-Methylpentanoic Acid - Acidic - Small Aliphatic Polysaccharide Polysaccharide-Based (e.g., Chiralpak AD-H) Broad applicability Analyte->Polysaccharide General Screening AnionExchange Anion-Exchange (e.g., CHIRALPAK QN-AX) Specific for acidic compounds Analyte->AnionExchange High Specificity for Acids GC GC with Derivatization Alternative for volatile or non-UV active compounds Analyte->GC Alternative Method

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Chiral Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of enantiomeric purity, complete with experimental data and detailed methodologies.

The accurate assessment of chiral purity is a critical aspect of drug development and quality control. Enantiomers, non-superimposable mirror-image isomers of a chiral drug substance, can exhibit markedly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are essential to separate and quantify these stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed techniques for determining enantiomeric purity.[]

This guide provides a comprehensive cross-validation of HPLC and GC methods for chiral purity analysis, presenting a detailed comparison of their principles, methodologies, and performance characteristics. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs and in establishing a framework for method cross-validation to ensure data integrity.

Principles of Chiral Separation: HPLC vs. GC

The separation of enantiomers by chromatographic methods relies on the creation of a chiral environment in which the two enantiomers interact differently, leading to different retention times. Both HPLC and GC can achieve this through the use of a chiral stationary phase (CSP).

Chiral HPLC is a highly versatile technique applicable to a broad range of compounds, including those that are non-volatile or thermally labile.[2][3] Separation occurs based on the differential interactions of the enantiomers with a chiral stationary phase as they are carried through the column by a liquid mobile phase.[4] Modern chiral columns are compatible with a variety of operating modes, including normal-phase, reversed-phase, and polar organic, offering significant flexibility in method development.[]

Chiral GC is ideally suited for the analysis of volatile and thermally stable compounds.[5] In this technique, the sample is vaporized and transported through a capillary column coated with a chiral stationary phase by an inert carrier gas.[4] For non-volatile analytes, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC analysis.[2]

Comparative Data on Method Performance

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation data for chiral purity assays by HPLC and GC. It is important to note that these values are representative and the actual performance will depend on the specific analyte, column, and instrumental conditions.

Validation ParameterChiral HPLCChiral GC
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (Repeatability, % RSD) < 2.0%< 2.0%
Intermediate Precision (% RSD) < 3.0%< 3.0%
Limit of Detection (LOD) Analyte DependentGenerally Lower (Higher Sensitivity)
Limit of Quantitation (LOQ) Analyte DependentGenerally Lower (Higher Sensitivity)
Resolution (Rs) > 1.5Often > 2.0 (Higher Efficiency)

Experimental Protocols

Detailed and well-documented experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for chiral purity analysis by HPLC and GC.

Chiral HPLC Method Protocol

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based, protein-based, or Pirkle-type).

  • Mobile Phase: A mixture of organic solvents (e.g., hexane, isopropanol, ethanol) for normal phase, or a buffered aqueous solution with an organic modifier (e.g., acetonitrile, methanol) for reversed-phase. The composition should be optimized for the best resolution.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Controlled, often between 20°C and 40°C.

  • Detection Wavelength: Selected based on the UV absorbance maximum of the analyte.

  • Injection Volume: 5 - 20 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, typically the mobile phase, to a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

4. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the percentage of the undesired enantiomer and the enantiomeric excess (% ee).

Chiral GC Method Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a capillary split/splitless inlet, a temperature-programmable column oven, and a flame ionization detector (FID) or a mass spectrometer (MS).

2. Chromatographic Conditions:

  • Column: A chiral capillary column (e.g., cyclodextrin-based).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow or pressure.

  • Oven Temperature Program: A temperature gradient is often used to optimize the separation and analysis time. For example, start at a lower temperature, hold for a few minutes, and then ramp to a higher temperature.

  • Injector Temperature: Sufficiently high to ensure complete vaporization of the sample without causing thermal degradation (e.g., 250°C).

  • Detector Temperature: Higher than the final oven temperature to prevent condensation (e.g., 280°C).

  • Injection Mode: Split or splitless, depending on the sample concentration.

3. Sample Preparation and Derivatization (if necessary):

  • Dissolve the sample in a volatile organic solvent.

  • If the analyte is not volatile, a derivatization step is required. This involves reacting the analyte with a derivatizing agent to form a more volatile and thermally stable derivative. Common derivatization reactions include esterification for carboxylic acids and silylation for alcohols and amines.

4. Data Analysis:

  • Integrate the peak areas of the two enantiomeric peaks.

  • Calculate the percentage of the undesired enantiomer.

Method Validation Framework

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[6] The key validation parameters for chiral purity assays are outlined below.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including its enantiomer, impurities, and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow and Logic

To better illustrate the processes involved in chiral purity analysis and method validation, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) Injection Injection into HPLC System SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection Separation Chiral Separation on CSP Column Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% ee) Integration->Calculation Report Generate Report Calculation->Report

General workflow for a chiral HPLC method.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution) Derivatization Derivatization (if required) SamplePrep->Derivatization Injection Injection into GC System Derivatization->Injection Separation Chiral Separation on Capillary Column Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

General workflow for a chiral GC method.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation HPLC Chiral HPLC Method Validate_HPLC Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, etc.) HPLC->Validate_HPLC GC Chiral GC Method Validate_GC Validate GC Method (Specificity, Linearity, Accuracy, Precision, etc.) GC->Validate_GC Analyze_Sample Analyze Same Batch of Chiral Compound Validate_HPLC->Analyze_Sample Validate_GC->Analyze_Sample Compare_Results Compare Chiral Purity Results Analyze_Sample->Compare_Results Conclusion Conclusion on Method Equivalency/Concordance Compare_Results->Conclusion

Logical workflow for cross-validation.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the determination of chiral purity. The choice between them is largely dictated by the physicochemical properties of the analyte. HPLC is more versatile for a wider range of compounds, including non-volatile and thermally labile molecules, which are common in the pharmaceutical industry.[2] In contrast, GC often provides higher separation efficiency and sensitivity for volatile compounds and can be more cost-effective due to lower solvent consumption.[5][7]

Cross-validation of analytical methods is a critical exercise to ensure the reliability and consistency of chiral purity data.[4] By developing and validating both HPLC and GC methods and comparing the results obtained from the analysis of the same sample, researchers can have a high degree of confidence in their findings. This is particularly important in a regulatory environment where data integrity is paramount. Ultimately, the selection of the most appropriate technique, or the decision to use both for orthogonal verification, will depend on the specific requirements of the analysis, including the nature of the compound, the required sensitivity, and the available instrumentation.

References

A Comparative Guide to Asymmetric Hydrogenation Catalysts for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The asymmetric hydrogenation of unsaturated carboxylic acids is a fundamental transformation in organic synthesis, providing direct access to valuable chiral carboxylic acids. These products are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The efficiency and enantioselectivity of this reaction are critically dependent on the choice of catalyst. This guide offers a comparative overview of prominent catalyst systems, supported by experimental data, to aid researchers in catalyst selection and methods development.

Catalyst Performance Benchmarking

The selection of an appropriate catalyst is often a trade-off between activity, selectivity, and substrate scope. Ruthenium, Rhodium, and Iridium-based complexes, featuring a variety of chiral ligands, are the most common catalysts for this transformation. Iridium catalysts, in particular, have emerged as highly efficient for a broad range of unsaturated carboxylic acids.[1][2]

The following table summarizes the performance of several leading catalyst systems for the asymmetric hydrogenation of representative α,β-unsaturated carboxylic acids.

Catalyst PrecursorChiral LigandSubstrate ExamplePressure (atm H₂)Temp (°C)Solventee (%)TONTOF (h⁻¹)
[Ir(COD)Cl]₂(Sₐ,S)-SIPHOX-1d(E)-2,3-Diphenylacrylic acid1025Dichloromethane99.410,000>10,000
[Ir(COD)Cl]₂(Sₐ,S)-SIPHOX-1fTiglic Acid1025Dichloromethane981,000>1,000
[H₄Ru₄(CO)₁₂](R,S)-Walphos-W001Tiglic Acid6060Methanol90>165>11
[RuH(binap)₂]PF₆(R)-BINAPItaconic Acid430Methanol/Toluene>90--
Rhodium Carboxylate(+)-DIOPα-Acetamidocinnamic acid125Ethanol/Benzene84--

Data compiled from multiple sources.[3][4][5][6] Performance metrics like TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on specific reaction conditions and time.

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are essential for successful asymmetric hydrogenation. Below is a general procedure followed by a specific example for an Iridium-catalyzed reaction.

General Experimental Protocol for Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, the catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand are dissolved in a degassed, anhydrous solvent (e.g., dichloromethane) and stirred to form the active catalyst.

  • Reaction Setup: The unsaturated carboxylic acid substrate and any additives (e.g., triethylamine) are charged into a high-pressure autoclave under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a controlled temperature for a specified duration.

  • Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee%) of the chiral product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Visualizing Key Processes

Understanding the logical flow of an experiment and the underlying catalytic mechanism is crucial for troubleshooting and optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Catalyst & Ligand Activation Autoclave Charge Autoclave (Inert Atmosphere) Catalyst->Autoclave Substrate Substrate & Additive Preparation Substrate->Autoclave Hydrogenation Hydrogenation (Control P, T) Autoclave->Hydrogenation Workup Work-up & Solvent Removal Hydrogenation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Chiral HPLC / GC Purification->Analysis Result Determine ee% & Conversion Analysis->Result

Caption: General experimental workflow for catalyst screening.

A simplified catalytic cycle helps illustrate how the catalyst facilitates the hydrogenation process to impart chirality. While the exact mechanism can vary, a common pathway involves the coordination of the substrate to the chiral metal center.

G Catalyst Active Chiral Catalyst [L*M-H] Substrate_Complex Catalyst-Substrate Complex Catalyst->Substrate_Complex + Substrate H2_Complex H₂ Oxidative Addition Substrate_Complex->H2_Complex + H₂ Insertion_Complex Migratory Insertion H2_Complex->Insertion_Complex H atom transfer Product_Complex Product Release & Catalyst Regeneration Insertion_Complex->Product_Complex Reductive Elimination Product_Complex->Catalyst Product Chiral Carboxylic Acid Product_Complex->Product Substrate Unsaturated Carboxylic Acid Substrate->Substrate_Complex H2 H₂ H2->H2_Complex

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Comparative Discussion

  • Iridium-Based Catalysts: Chiral Iridium complexes, particularly those with spiro-phosphine-oxazoline (SIPHOX) and related P,N-ligands, have demonstrated superior performance for hydrogenating a wide array of unsaturated carboxylic acids.[1] They often achieve exceptionally high enantioselectivities (>95% ee) and turnover numbers (up to 10,000) under relatively mild conditions (e.g., <12 atm H₂).[1][3] This makes them highly attractive for pharmaceutical applications where efficiency and purity are paramount.[3]

  • Ruthenium-Based Catalysts: Ruthenium complexes with chiral diphosphine ligands like BINAP are well-established and effective catalysts.[7] More recent developments in cluster-based ruthenium catalysts using ligands such as Walphos have also shown excellent conversion rates and good enantioselectivity (up to 90% ee).[5][6] These systems can be robust, although they may require higher pressures and temperatures compared to the most active Iridium catalysts.

  • Rhodium-Based Catalysts: While highly effective for the asymmetric hydrogenation of other functional groups like α,β-unsaturated esters and amides, rhodium catalysts have been reported less frequently for the direct hydrogenation of unsaturated carboxylic acids in recent literature.[2][8] Their performance can be highly dependent on the specific combination of the chiral ligand and the substrate.[4]

Conclusion

For researchers and drug development professionals seeking to perform asymmetric hydrogenation of unsaturated carboxylic acids, the current landscape of catalysis offers powerful solutions. Chiral Iridium complexes with spiro P,N-ligands represent the state-of-the-art, providing high efficiency and enantioselectivity across a broad substrate scope under mild conditions.[1][3] Ruthenium-based systems, including both traditional BINAP complexes and modern cluster catalysts, remain a robust and viable alternative.[5][7] The optimal choice will ultimately depend on the specific substrate, desired process conditions, and economic considerations. The data and protocols provided in this guide serve as a starting point for rational catalyst selection and methods development.

References

Safety Operating Guide

Proper Disposal of (R)-3-Methyl-pentanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (R)-3-Methyl-pentanoic acid should be treated as a corrosive and combustible hazardous waste. Proper personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

This document provides a detailed, step-by-step guide for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Regulatory Overview

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also classified as a combustible liquid.[1] While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its acidic nature means it will likely exhibit the characteristic of corrosivity (EPA hazardous waste number D002) if it is an aqueous solution with a pH less than or equal to 2.[1][2] Therefore, it must be managed as a hazardous waste. The primary disposal route for this chemical is through an approved hazardous waste disposal facility.[3][4] Under no circumstances should this chemical be disposed of down the drain without neutralization or in the regular trash.

Personal Protective Equipment (PPE)

A summary of required PPE for handling this compound is provided in the table below.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Lab coat or chemical-resistant apron.
Respiratory Protection May be required for large spills or in poorly ventilated areas. Use a NIOSH-approved respirator.

Disposal Procedures

The recommended procedure for the disposal of this compound involves neutralization to a pH between 6.0 and 8.0, followed by disposal in accordance with local, state, and federal regulations.

Step 1: Waste Segregation and Collection

Properly segregate and collect this compound waste in a designated, clearly labeled, and chemically compatible container. The container should be kept closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]

Step 2: Neutralization Protocol

Neutralization of this compound can be achieved using a weak base such as sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (NaOH). Neutralization with sodium bicarbonate is generally preferred as it is less exothermic and easier to control.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or 1 M Sodium hydroxide (NaOH) solution

  • Large beaker or flask (at least twice the volume of the acid waste)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Personal Protective Equipment (PPE)

Experimental Protocol:

  • Preparation: In a chemical fume hood, place the beaker or flask containing a stir bar on a stir plate.

  • Dilution: If the this compound is concentrated, it is advisable to first dilute it by slowly adding it to a large volume of cold water (e.g., a 1:10 acid to water ratio). This will help to control the heat generated during neutralization.

  • Neutralization with Sodium Bicarbonate:

    • Slowly and carefully add small portions of sodium bicarbonate powder to the stirring acidic solution.

    • Be aware that this reaction will produce carbon dioxide gas, which can cause frothing and bubbling.[5] Add the base slowly to avoid overflow.

    • The reaction is: C₆H₁₂O₂ + NaHCO₃ → C₆H₁₁O₂Na + H₂O + CO₂

  • Neutralization with Sodium Hydroxide:

    • Alternatively, slowly add a 1 M solution of sodium hydroxide dropwise to the stirring acidic solution.

    • This reaction is exothermic and will generate heat. Monitor the temperature of the solution and add the base slowly to prevent boiling or splashing.

    • The reaction is: C₆H₁₂O₂ + NaOH → C₆H₁₁O₂Na + H₂O[6][7]

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH is stable between 6.0 and 8.0.

  • Cooling: Allow the neutralized solution to cool to room temperature.

Step 3: Final Disposal

The final disposal of the neutralized solution depends on local regulations.

  • Option 1: Drain Disposal (Check Local Regulations First): If the neutralized solution contains no other hazardous materials (e.g., heavy metals, other organic solvents) and local wastewater treatment authorities permit it, the solution may be flushed down the drain with copious amounts of water (at least 20 times the volume of the neutralized solution).

  • Option 2: Hazardous Waste Collection: If drain disposal is not permitted, or if the neutralized solution contains other hazardous components, it must be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. The label should indicate "Neutralized 3-Methyl-pentanoic acid solution" and list all components.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1] For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[6] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately.

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1]

Diagrams

DisposalWorkflow cluster_Preparation Preparation cluster_Neutralization Neutralization (in Fume Hood) cluster_Disposal Final Disposal Start This compound Waste PPE Don Appropriate PPE Start->PPE Segregate Segregate and Collect Waste PPE->Segregate Dilute Dilute Acid (Optional) Segregate->Dilute AddBase Slowly Add Base (NaHCO3 or 1M NaOH) Dilute->AddBase Monitor Monitor pH (Target: 6.0-8.0) AddBase->Monitor Monitor->AddBase pH not in range Cool Cool to Room Temperature Monitor->Cool pH in range CheckRegs Check Local Regulations Cool->CheckRegs Drain Drain Disposal with Copious Water CheckRegs->Drain Permitted HazardousWaste Collect for Hazardous Waste Pickup CheckRegs->HazardousWaste Not Permitted or Contains Other Hazards

Caption: Workflow for the proper disposal of this compound.

NeutralizationReaction Acid This compound (C₆H₁₂O₂) Base + Sodium Bicarbonate (NaHCO₃) Salt Sodium 3-Methylpentanoate (C₆H₁₁O₂Na) Water + Water (H₂O) CO2 + Carbon Dioxide (CO₂) Reacts Reacts->Salt

References

Personal protective equipment for handling (R)-3-Methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methyl-pentanoic acid is a carboxylic acid that requires careful handling due to its corrosive nature and potential combustibility. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is vital to minimize exposure to this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[1]
Skin Protection A chemical-resistant lab coat or apron must be worn.[1] Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[2][3] Gloves should be inspected before each use and changed immediately if contaminated. Fully enclosed shoes are mandatory.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][2] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[1][2]

    • Ensure the fume hood is functioning correctly before starting any work.

    • Assemble all necessary equipment, such as glassware and waste containers, before handling the chemical.

  • Handling:

    • Always wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[4]

    • Use only approved containers for storage and transport.[5]

    • When diluting, always add the acid to water slowly; never add water to the acid.[2][6]

    • Keep away from ignition sources such as open flames, sparks, and hot surfaces, as the substance is combustible.[7]

  • Post-Handling Procedures:

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE carefully to avoid cross-contamination, removing gloves first.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Disposal Plan:

Improper disposal of this compound can harm the environment.

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused or waste this compound should be collected in a separate, compatible, and labeled hazardous waste container.

  • Disposal Method:

    • Corrosive waste should be managed by a licensed hazardous waste disposal company.[9]

    • For small quantities, neutralization with a mild base (e.g., sodium bicarbonate) may be a viable option before disposal, but this should only be performed by trained personnel in a controlled environment.[2][10]

    • Do not pour this compound down the drain.[11] The neutralized waste may be eligible for drain disposal if it meets local regulations and has no other hazardous characteristics.[10]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[13][15] Seek immediate medical attention.[14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[16] Seek immediate medical attention.[16]

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Use appropriate absorbent materials to contain the spill.[5] Follow your institution's specific spill cleanup procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical decontaminate Decontaminate Surfaces & Equipment handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste dispose_properly Dispose via Licensed Hazardous Waste Contractor segregate_waste->dispose_properly

References

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